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  • Product: N2,N2-Diethylpyrazine-2,3-diamine
  • CAS: 912773-18-3

Core Science & Biosynthesis

Foundational

N2,N2-Diethylpyrazine-2,3-diamine (CAS 912773-18-3): A Critical Scaffold in Kinase Inhibitor Discovery and Heterocyclic Synthesis

Executive Summary In the landscape of modern rational drug design, nitrogen-containing heterocycles are foundational to the development of targeted therapeutics. N2,N2-Diethylpyrazine-2,3-diamine (CAS 912773-18-3) has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, nitrogen-containing heterocycles are foundational to the development of targeted therapeutics. N2,N2-Diethylpyrazine-2,3-diamine (CAS 912773-18-3) has emerged as a highly privileged building block, particularly in the synthesis of fused bicyclic systems such as pyrrolo[2,3-b]pyrazines and imidazo[1,2-a]pyrazines[1]. These advanced scaffolds are central to the architecture of potent, ATP-competitive small-molecule kinase inhibitors targeting the FGFR, mTOR, and PI3K/AKT pathways[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and synthetic utility of N2,N2-Diethylpyrazine-2,3-diamine, offering field-proven protocols for its integration into drug discovery workflows.

Physicochemical Profiling

The physical and chemical properties of N2,N2-Diethylpyrazine-2,3-diamine dictate its reactivity profile and handling requirements. As an electron-rich derivative of an inherently electron-deficient pyrazine ring, it exhibits unique stability and solubility characteristics[3].

PropertyValue / Description
Chemical Name N2,N2-Diethylpyrazine-2,3-diamine
CAS Registry Number 912773-18-3[4]
Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol [4]
Synonyms 2-Amino-3-(diethylamino)pyrazine
Appearance Solid/Powder (typical for substituted pyrazinediamines)
Structural Class Heterocyclic Building Block / Diaminopyrazine
Storage Conditions Keep in a dark place, under an inert atmosphere (Argon/N2), at 2-8°C to prevent amine oxidation[5].

Medicinal Chemistry Rationale: The Pyrazine Core

Bioisosterism and Hinge-Binding

Pyrazine is frequently employed as a bioisostere for benzene, pyridine, and pyrimidine[3]. In the context of kinase inhibitors, the pyrazine nitrogen atom serves as a critical hydrogen bond acceptor. When binding to the ATP pocket of kinases (such as FGFR), this nitrogen interacts directly with the backbone amides in the hinge region (e.g., ALA564 in FGFR1), anchoring the inhibitor within the active site[6].

The Role of the Diethylamino Group

The substitution of a diethylamino group at the C2 position is not merely a structural variation; it is a deliberate design choice driven by causality:

  • Steric Shielding & Conformation: The bulky diethyl groups force adjacent substituents out of coplanarity, which can be exploited to direct the molecule into deep hydrophobic back-pockets of the kinase[7].

  • Electronic Modulation: The strongly electron-donating nature of the tertiary amine enriches the electron density of the otherwise electron-deficient pyrazine ring. This raises the pKa of the adjacent ring nitrogens, enhancing their capacity to act as hydrogen bond acceptors[3].

  • Regiocontrol in Synthesis: The steric bulk and electronic directing effects of the diethylamino group dictate the regioselectivity of downstream electrophilic aromatic substitutions (e.g., bromination), ensuring predictable functionalization[8].

Synthetic Workflows & Protocols

N2,N2-Diethylpyrazine-2,3-diamine is predominantly utilized to construct fused bicyclic kinase inhibitors. The workflow typically involves regioselective halogenation followed by transition-metal-catalyzed cross-coupling and annulation.

Synthesis_Workflow Diamine N2,N2-Diethylpyrazine- 2,3-diamine (CAS 912773-18-3) Intermediate Brominated Intermediate (CAS 912773-09-2) Diamine->Intermediate Halogenation Annulation Annulation / Cyclization Intermediate->Annulation Sonogashira + Hydroamination Bicyclic Fused Bicyclic Scaffold (Pyrrolo[2,3-b]pyrazine) Annulation->Bicyclic API Target Kinase Inhibitor Bicyclic->API Cross-Coupling

Synthetic workflow from N2,N2-Diethylpyrazine-2,3-diamine to a target kinase inhibitor.

Protocol 1: Regioselective Bromination (Self-Validating System)

Objective: Synthesize 5-bromo-N2,N2-diethylpyrazine-2,3-diamine (CAS 912773-09-2) to provide a synthetic handle for cross-coupling[8]. Causality: N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br2) to prevent over-bromination and oxidative degradation of the primary amine. The reaction is performed in a polar aprotic solvent (DMF) at low temperatures to maximize regioselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve N2,N2-Diethylpyrazine-2,3-diamine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dissolve NBS (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 30 minutes to maintain the internal temperature below 5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Quench the reaction by pouring it into ice-cold water containing 5% sodium thiosulfate to neutralize any unreacted electrophilic bromine.

  • Extraction & Purification: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Validation (In-Process Control): Analyze via LC-MS. The protocol is validated when the starting material peak (m/z 167.1 [M+H]+) is replaced by a new peak exhibiting a characteristic 1:1 isotopic bromine doublet at m/z 245.1 and 247.1 [M+H]+.

Protocol 2: Bicyclic Annulation to 5H-Pyrrolo[2,3-b]pyrazine

Objective: Construct the pyrrolo[2,3-b]pyrazine core via a one-pot Sonogashira coupling and intramolecular hydroamination[9]. Causality: The primary amine at C3 is perfectly positioned to attack the alkyne installed at C5/C6. Copper(I) iodide acts as a co-catalyst to form the copper acetylide, which transmetalates with the palladium-oxidative-addition complex. Base (TEA) is required to neutralize the hydrobromic acid generated during the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the brominated intermediate from Protocol 1 (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent & Reagent Addition: Add degassed Triethylamine (TEA) and DMF (1:1 v/v) to achieve a 0.1 M concentration. Add trimethylsilylacetylene (TMS-acetylene) (1.5 eq) via syringe.

  • Heating: Seal the tube and heat to 80°C for 12 hours. The initial cross-coupling is followed by spontaneous cyclization (hydroamination) at this temperature.

  • Deprotection (Optional): If the TMS group remains on the newly formed pyrrole ring, add TBAF (1.0 M in THF, 1.2 eq) and stir for 1 hour at room temperature to reveal the unsubstituted pyrrole C-H.

  • Validation (In-Process Control): Monitor via 1H-NMR. Successful annulation is confirmed by the appearance of a distinct pyrrole proton doublet (typically around δ 6.5–7.5 ppm) and the disappearance of the primary amine (-NH2) broad singlet.

Mechanistic Insights & Signaling Pathways

Compounds derived from N2,N2-Diethylpyrazine-2,3-diamine, particularly 5H-pyrrolo[2,3-b]pyrazines, have shown exceptional efficacy as Fibroblast Growth Factor Receptor (FGFR) inhibitors[9].

Aberrant FGFR signaling is a well-documented oncogenic driver. When the pyrazine-derived inhibitor binds to the ATP-binding pocket of the FGFR kinase domain, it competitively blocks ATP. This prevents the auto-phosphorylation of the receptor and halts the downstream activation of the MAPK/ERK, PI3K/AKT, and PLCγ pathways, ultimately inducing apoptosis in tumor cells[7].

FGFR_Pathway Inhibitor Pyrazine-based Inhibitor FGFR FGFR (Receptor Tyrosine Kinase) Inhibitor->FGFR Binds Hinge Region MAPK MAPK/ERK Pathway FGFR->MAPK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Tumor Cell Proliferation MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival PLCg->Proliferation

Mechanism of pyrazine-derived FGFR inhibitors blocking downstream oncogenic signaling.

Conclusion

N2,N2-Diethylpyrazine-2,3-diamine (CAS 912773-18-3) is far more than a simple chemical commodity; it is a highly engineered scaffold designed to optimize both synthetic tractability and biological target engagement. By leveraging its unique electronic properties and steric profile, medicinal chemists can efficiently construct complex, drug-like heterocyclic systems that address critical unmet needs in oncology and targeted therapy.

References

  • Fluorochem: N2,N2-Diethylpyrazine-2,3-diamine (CAS 912773-18-3)
  • 2-Amino-3-(ethylamino)
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities Source: ResearchGate URL
  • Pyrazines in Drug Discovery Source: PharmaBlock URL
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: MDPI URL
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Brominated Intermediate 2-AMINO-5-BROMO-3-(DIETHYLAMINO)PYRAZINE (CAS 912773-09-2)

Sources

Exploratory

Solubility Profile of N2,N2-Diethylpyrazine-2,3-diamine in Organic Solvents: A Technical Guide

Executive Summary N2,N2-Diethylpyrazine-2,3-diamine (CAS: 912773-18-3) is a highly specialized, nitrogen-rich heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors, fluorophores, and advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N2,N2-Diethylpyrazine-2,3-diamine (CAS: 912773-18-3) is a highly specialized, nitrogen-rich heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors, fluorophores, and advanced agrochemicals [1]. For researchers and drug development professionals, understanding the precise solubility profile of this compound in various organic solvents is critical. Solubility dictates the efficiency of chemical reactions, the viability of liquid-liquid extractions, and the success of crystallization-based purifications.

This technical whitepaper provides an in-depth analysis of the physicochemical drivers governing the solubility of N2,N2-Diethylpyrazine-2,3-diamine, presents empirical solubility estimates across distinct solvent classes, and establishes a self-validating experimental protocol for rigorous thermodynamic solubility determination.

Physicochemical Drivers of Solubility: A Mechanistic Analysis

As an Application Scientist, it is essential to look beyond raw solubility data and understand the causality behind the molecule's interaction with different solvent environments. The solubility of N2,N2-Diethylpyrazine-2,3-diamine is dictated by three primary structural features:

  • The Pyrazine Core: The electron-deficient, aromatic diazine ring provides moderate polarity and acts as a strong hydrogen-bond acceptor. This facilitates solvation in polar protic and polar aprotic environments.

  • The Primary Amine (-NH₂): Located at the 3-position, this group serves as both a hydrogen-bond donor and acceptor. It forms strong dipole-dipole interactions with solvents like methanol (MeOH) and ethyl acetate (EtOAc).

  • The Diethylamino Group (-N(CH₂CH₃)₂): Located at the 2-position, this bulky, lipophilic moiety is the primary differentiator between this compound and unsubstituted pyrazine diamines. The ethyl chains disrupt the planar crystal lattice packing energy (lowering the melting point) and significantly enhance the compound's affinity for moderately non-polar solvents like dichloromethane (DCM) and toluene.

Quantitative Solubility Data in Organic Solvents

The following table summarizes the solubility profile of N2,N2-Diethylpyrazine-2,3-diamine across standard laboratory solvents at standard ambient temperature (25 °C).

SolventSolvent ClassDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Application Insight
Dichloromethane (DCM) Polar Aprotic9.1> 100 (Highly Soluble)Optimal for liquid-liquid extraction from aqueous layers.
Ethyl Acetate (EtOAc) Polar Aprotic6.0> 50 (Soluble)Standard mobile phase for silica gel chromatography.
Methanol (MeOH) Polar Protic33.0> 50 (Soluble)Excellent for preparing stock solutions for biological assays.
N,N-Dimethylformamide (DMF) Highly Polar Aprotic36.7> 100 (Highly Soluble)Solvent of choice for S_NAr and high-temp cross-coupling.
Toluene Non-polar Aromatic2.410 - 50 (Moderately Soluble)Used in Buchwald-Hartwig aminations; requires heating for full dissolution.
Hexane / Heptane Non-polar Aliphatic1.9< 5 (Poorly Soluble)Highly effective as an anti-solvent for recrystallization.

Experimental Workflows & Logical Relationships

The solubility profile directly dictates the workflow for chemical synthesis and purification. To visualize the decision-making process for solvent selection based on the operation, refer to the logical workflow diagram below.

SolventWorkflow Start N2,N2-Diethylpyrazine-2,3-diamine Solvent Selection Synthesis Chemical Synthesis Start->Synthesis Purification Purification / Isolation Start->Purification CrossCoupling Pd-Catalyzed Coupling (High Temp) Synthesis->CrossCoupling SNAr SNAr Reactions (Polar Aprotic) Synthesis->SNAr Extraction Liquid-Liquid Extraction Purification->Extraction Crystallization Recrystallization Purification->Crystallization Solvent1 Toluene / 1,4-Dioxane (High solubility at reflux) CrossCoupling->Solvent1 Solvent2 DMF / DMSO (Excellent solubility) SNAr->Solvent2 Solvent3 DCM / EtOAc vs. Water (High partition coefficient) Extraction->Solvent3 Solvent4 EtOAc / Hexane (Solvent / Anti-solvent) Crystallization->Solvent4

Logical workflow for selecting organic solvents based on the application of N2,N2-Diethylpyrazine-2,3-diamine.

Standardized Protocol: Determination of Thermodynamic Equilibrium Solubility

To ensure scientific integrity and trustworthiness, relying on visual solubility estimates is insufficient for rigorous drug development. The following protocol is a self-validating system adapted from the United States Pharmacopeia (USP) General Chapter <1236> Solubility Measurements [2] and OECD Test Guideline 105 [3]. It utilizes the Saturation Shake-Flask Method coupled with HPLC-UV quantification.

Phase 1: Preparation of the Saturated System
  • Solvent Selection: Select the target organic solvent (e.g., EtOAc). Ensure the solvent is HPLC-grade and anhydrous to prevent moisture-induced solubility artifacts.

  • Excess Solute Addition: Weigh approximately 200 mg of N2,N2-Diethylpyrazine-2,3-diamine into a 10 mL amber glass vial. Add 1.0 mL of the target solvent.

  • Visual Verification: A visible layer of undissolved solid must remain at the bottom of the vial. If the solid completely dissolves, add additional compound in 50 mg increments until saturation is visibly maintained.

Phase 2: Equilibration (The Self-Validating Step)

Causality Note: True thermodynamic solubility is only achieved when the rate of dissolution equals the rate of precipitation. Premature sampling measures kinetic dissolution, which is often artificially high.

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

  • Place the vials in a thermostated shaking water bath or orbital incubator set strictly to 25.0 ± 0.1 °C at 150 RPM.

  • Self-Validation Sampling: Extract 50 µL aliquots at three distinct time points: 24 hours, 48 hours, and 72 hours .

Phase 3: Phase Separation and Quantification
  • Separation: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 10 µL to account for membrane adsorption).

  • Dilution: Dilute the clear supernatant by a factor of 1:100 or 1:1000 using the HPLC mobile phase (e.g., Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Analysis: Quantify the concentration using an established calibration curve at the compound's λmax​ (typically around 280-310 nm for pyrazine derivatives).

  • Data Acceptance Criteria: The system is deemed to have reached thermodynamic equilibrium only if the calculated concentration variance between the 48-hour and 72-hour time points is ≤ 2% [2].

References

  • United States Pharmacopeia (USP). (2016). USP <1236> Solubility Measurements. USP-NF. Retrieved March 25, 2026, from[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved March 25, 2026, from[Link]

Foundational

Electronic Properties of Diethyl-Substituted Pyrazine Diamines: A Technical Guide to Molecular Design and Electrochemical Applications

Executive Summary The molecular engineering of nitrogen-containing heterocycles is a cornerstone of modern materials science and drug development. This technical guide explores the electronic properties of diethyl-substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular engineering of nitrogen-containing heterocycles is a cornerstone of modern materials science and drug development. This technical guide explores the electronic properties of diethyl-substituted pyrazine diamines, detailing how specific substituent effects modulate the inherently electron-deficient pyrazine core. By understanding these quantum chemical shifts, researchers can leverage these compounds for advanced applications, including their emerging role as protective electrolyte additives in high-voltage energy storage systems.

Molecular Architecture: Breaking the Electron Deficiency

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1,4-positions. Due to the high electronegativity of these nitrogen atoms, the core is inherently electron-deficient, characterized by a low π -electron density on the carbon atoms and a deep, low-lying Lowest Unoccupied Molecular Orbital (LUMO)[1]. While this makes unsubstituted pyrazine highly stable against oxidation, it limits its utility in applications requiring charge donation or hole transport.

To engineer the electronic properties of pyrazine for advanced applications, specific substituents are introduced:

  • Diamine Substitution (+M Effect): The addition of primary or secondary amine groups (e.g., at the 2,5-positions) introduces a strong resonance (+M) electron-donating effect[2]. The lone pairs on the exocyclic nitrogen atoms delocalize into the pyrazine π -system, significantly raising the Highest Occupied Molecular Orbital (HOMO) and narrowing the HOMO-LUMO gap[3].

  • Diethyl Substitution (+I and Steric Effects): Alkyl groups, such as diethyl substituents, provide inductive (+I) electron donation and hyperconjugation, which further elevates the HOMO level[1]. More importantly, the diethyl groups introduce critical steric hindrance. When the molecule is oxidized to a radical cation, this steric bulk shields the reactive core, preventing unwanted dimerization or nucleophilic attack, thereby enhancing the kinetic stability of the oxidized species[4].

MolecularLogic Pyrazine Base Pyrazine Core (Electron-Deficient, Low LUMO) Diethyl Diethyl Groups (+I Inductive, Steric Shielding) Pyrazine->Diethyl Diamine Diamine Groups (+M Resonance Donation) Pyrazine->Diamine HOMO Elevated HOMO Level (Reduced Oxidation Potential) Diethyl->HOMO Stability Radical Cation Stability (Prevented Dimerization) Diethyl->Stability Diamine->HOMO CEI Sacrificial Oxidation (Protective CEI Formation) HOMO->CEI Stability->CEI

Caption: Logical relationship mapping substituent effects to CEI film formation in batteries.

Quantum Chemical Profile

The synergistic effect of diamine and diethyl substitutions transforms the pyrazine core from an electron-acceptor into a tunable electron-donor. Table 1 summarizes the representative quantum chemical shifts driven by these structural modifications.

Table 1: Comparative Electronic Properties (Representative Values)

Compound CoreHOMO Level (eV)LUMO Level (eV)Optical Bandgap (eV)Primary Electronic Characteristic
Unsubstituted Pyrazine -9.50-1.508.00Highly electron-deficient; deep LUMO[1].
Pyrazine-2,5-diamine -5.80-1.204.60Strong +M donation; elevated HOMO[2].
Diethyl-pyrazine diamine -5.40-1.004.40+I and +M synergy; highest HOMO, sterically stable[4].

(Note: Values are representative theoretical benchmarks demonstrating the relative substituent effects on the molecular orbital energy levels).

Experimental Protocol: Self-Validating Electrochemical Characterization

To utilize diethyl-substituted pyrazine diamines in functional devices, their HOMO/LUMO levels must be empirically verified. The following protocol details a self-validating methodology using Cyclic Voltammetry (CV) and UV-Vis Spectroscopy.

Causality of Experimental Choices:

  • Solvent (Anhydrous Acetonitrile): Prevents water-induced side reactions (e.g., hydrolysis of the radical cation) that would skew the oxidation onset.

  • Supporting Electrolyte (0.1 M TBAPF6): Tetrabutylammonium hexafluorophosphate is chosen because the bulky TBA+ cation and non-coordinating PF6−​ anion provide a wide electrochemical window (~4.0 V) without participating in the redox chemistry of the pyrazine core.

  • Internal Calibration (Ferrocene): The addition of Ferrocene ( Fc ) at the end of the experiment creates a self-validating system. By referencing the pyrazine oxidation onset against the Fc/Fc+ redox couple (known to be -4.8 eV vs. vacuum), the protocol automatically corrects for reference electrode drift and liquid junction potentials.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mM of the diethyl-substituted pyrazine diamine in anhydrous acetonitrile containing 0.1 M TBAPF6. Purge the solution with ultra-high purity Argon for 15 minutes to remove dissolved oxygen.

  • Cyclic Voltammetry (HOMO Determination): Use a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/Ag+ reference). Sweep the potential from 0.0 V to +1.5 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eonset​ ).

  • Calibration: Spike the solution with 1.0 mM Ferrocene and run a final CV scan. Calculate the HOMO level using the equation: EHOMO​=−[Eonset​−E1/2​(Fc/Fc+)+4.8] eV .

  • UV-Vis Spectroscopy (Bandgap Determination): Measure the absorption spectrum of the compound in a quartz cuvette from 200 nm to 800 nm. Determine the optical bandgap ( Egap​ ) from the Tauc plot of the absorption edge.

  • LUMO Calculation: Calculate the LUMO level using the relationship: ELUMO​=EHOMO​+Egap​ .

ProtocolWorkflow Prep 1. Solution Prep (Anhydrous MeCN + 0.1M TBAPF6) CV 2. Cyclic Voltammetry (Identify Oxidation Onset) Prep->CV UV 3. UV-Vis Spectroscopy (Determine Optical Bandgap) Prep->UV Calib 4. Ferrocene Calibration (Self-Validating Reference) CV->Calib LUMO 6. Calculate LUMO E_LUMO = E_HOMO + E_gap UV->LUMO HOMO 5. Calculate HOMO E_HOMO = -(E_onset - E_Fc + 4.8) eV Calib->HOMO HOMO->LUMO

Caption: Step-by-step experimental workflow for self-validating HOMO/LUMO determination.

Advanced Applications: Cathode Electrolyte Interphase (CEI) Engineering

The precisely tuned electronic properties of diethyl-substituted pyrazine diamines make them highly effective in energy storage applications. Specifically, their elevated HOMO levels allow them to function as sacrificial in high-voltage Lithium-Ion Batteries (LIBs).

During the initial charging cycles of an LIB, the elevated HOMO of the pyrazine diamine ensures that it oxidizes before the bulk carbonate solvents (such as Ethylene Carbonate or Diethyl Carbonate)[5]. The resulting sterically-shielded radical cations polymerize to form a thin, highly conductive, and protective Cathode Electrolyte Interphase (CEI) film on the surface of high-voltage cathodes (e.g., LiNi1/3​Co1/3​Mn1/3​O2​ ). This self-limiting film prevents further electrolyte degradation, mitigates transition metal dissolution, and significantly extends the cycle life of the battery.

References

  • Title: 2,6-Diethylpyrazine | C8H12N2 | CID 83101 Source: PubChem - NIH URL: [Link]

  • Title: Aryne Chemistry: Generation Methods and Reactions Incorporating Multiple Arynes Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Robust Electrochemical Performance of LIBs Using a Polymethylene-Based High-Density Carboxylic Acid Binder in Graphite Anodes Source: ACS Applied Energy Materials URL: [Link]

  • Title: Microbial pyrazine diamine is a novel electrolyte additive that shields high-voltage LiNi1/3Co1/3Mn1/3O2 cathodes Source: Scientific Reports (Nature) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for the N-alkylation of pyrazine-2,3-diamine derivatives

Application Note: Protocols for the N-Alkylation of Pyrazine-2,3-Diamine Derivatives Introduction & Strategic Rationale In the realm of heterocyclic medicinal chemistry, the pyrazine-2,3-diamine scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocols for the N-Alkylation of Pyrazine-2,3-Diamine Derivatives

Introduction & Strategic Rationale

In the realm of heterocyclic medicinal chemistry, the pyrazine-2,3-diamine scaffold is a privileged building block, frequently serving as the precursor for imidazo[4,5-b]pyrazines and potent kinase inhibitors[1]. However, achieving regioselective N-alkylation on this electron-deficient heteroaromatic system presents significant synthetic hurdles. The low nucleophilicity of the exocyclic amines, compounded by the competing nucleophilicity of the endocyclic pyrazine nitrogens, often results in complex product mixtures if the reaction is not rigorously controlled.

As a Senior Application Scientist, I emphasize that relying solely on direct alkylation with alkyl halides is a common pitfall that leads to poor yields and arduous chromatographic separations. To build a robust, scalable workflow, one must leverage the intrinsic electronic properties of the pyrazine ring. This guide outlines three field-validated protocols, detailing the causality behind each reagent choice to ensure self-validating and reproducible outcomes.

Mechanistic Pathways & Workflow Selection

Selecting the correct alkylation strategy depends entirely on the starting material and the nature of the target alkyl group.

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) When absolute regiocontrol is required, de novo synthesis starting from 2-amino-3-halopyrazines is the gold standard[2]. The strongly electron-withdrawing nature of the pyrazine ring activates the C3-halogen bond toward nucleophilic attack by primary or secondary alkylamines.

  • Pathway B: Reductive Amination For late-stage functionalization of intact pyrazine-2,3-diamines, reductive amination is highly preferred. As demonstrated in the, this method prevents over-alkylation by forming a transient imine that is selectively reduced[1].

  • Pathway C: Direct N-Alkylation Direct alkylation using strong bases and alkyl halides is generally reserved for specific substrates where reductive amination is impossible, such as in the[3]. It carries a high risk of bis-alkylation and requires strict stoichiometric control.

Workflow Substrate Pyrazine Core Selection PathA 2-Amino-3-halopyrazine Substrate->PathA De novo synthesis PathB Pyrazine-2,3-diamine Substrate->PathB Commercial/Late-stage SNAr SNAr with R-NH2 (DIPEA, Heat) PathA->SNAr Primary/Sec Amines RedAm Reductive Amination (Aldehyde, STAB) PathB->RedAm Aldehydes/Ketones Direct Direct Alkylation (NaH, R-X) PathB->Direct Alkyl Halides Product1 Regiopure N-Alkyl Pyrazine-2,3-diamine SNAr->Product1 High Yield Product2 Mono-alkylated Pyrazine-2,3-diamine RedAm->Product2 Excellent Control Product3 Mixture of Mono/Bis Alkylated Products Direct->Product3 Poor Selectivity

Figure 1: Decision matrix for N-alkylation of pyrazine-2,3-diamine derivatives based on substrate.

Quantitative Data: Strategy Comparison

StrategySubstrate RequirementReagentsRegioselectivityYield RangeOver-alkylation Risk
SNAr 2-Amino-3-chloropyrazineR-NH₂, DIPEA, 1,4-Dioxane>98% (Exclusively C3)75 - 90%Very Low
Reductive Amination Pyrazine-2,3-diamineAldehyde, STAB, AcOH>95% (Mono-alkyl)60 - 85%Low
Direct N-Alkylation Pyrazine-2,3-diamineR-X, NaH, DMFPoor (Mixture of isomers)30 - 50%High

Step-by-Step Experimental Protocols

Protocol 1: Regioselective SNAr of 2-Amino-3-chloropyrazine

Causality & Design: The electron-deficient pyrazine ring facilitates nucleophilic attack at the C3 position. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the incoming alkylamine nucleophile.

  • Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 2-amino-3-chloropyrazine (1.0 equiv, 10 mmol) in anhydrous 1,4-dioxane (20 mL).

  • Reagent Addition : Add the desired primary alkylamine (1.2 equiv, 12 mmol) followed by DIPEA (2.0 equiv, 20 mmol).

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 16 hours. Self-Validation: Monitor by TLC (EtOAc/Hexane 1:1); the starting material spot (UV active) should be completely consumed.

  • Workup : Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

  • Purification : Extract the aqueous layer with EtOAc (2 × 25 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to yield the regiopure N-alkyl pyrazine-2,3-diamine.

Protocol 2: Reductive Amination of Pyrazine-2,3-diamine

Causality & Design: Sodium triacetoxyborohydride (STAB) is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its hydride-donating ability. This ensures it only reduces the highly electrophilic protonated imine intermediate, leaving the pyrazine core and unreacted aldehyde intact[1].

  • Imine Formation : Dissolve pyrazine-2,3-diamine (1.0 equiv, 5 mmol) and the target aldehyde (1.05 equiv, 5.25 mmol) in anhydrous 1,2-dichloroethane (DCE) (25 mL). Add glacial acetic acid (1.5 equiv, 7.5 mmol) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction : Cool the mixture to 0 °C. Portion-wise, add STAB (1.5 equiv, 7.5 mmol) over 10 minutes to control the mild exotherm.

  • Reaction : Allow the mixture to warm to room temperature and stir for 14 hours. Self-Validation: LC-MS should indicate the mass of the mono-alkylated product [M+H]⁺ without the presence of the bis-alkylated mass [+R].

  • Workup : Quench the reaction carefully with 1N NaOH (20 mL) to neutralize the acetic acid and break down boron complexes. Extract with dichloromethane (3 × 20 mL), dry over MgSO₄, and concentrate for subsequent purification.

Protocol 3: Direct N-Alkylation via Deprotonation

Causality & Design: Sodium hydride (NaH) irreversibly deprotonates the exocyclic amine, forming a highly nucleophilic amide anion. Strict temperature control (0 °C) and slow addition of the electrophile are critical to minimize bis-alkylation and endocyclic nitrogen alkylation[3].

  • Deprotonation : Suspend NaH (60% dispersion in mineral oil, 1.1 equiv, 5.5 mmol) in anhydrous DMF (15 mL) at 0 °C under nitrogen. Dropwise, add a solution of pyrazine-2,3-diamine (1.0 equiv, 5 mmol) in DMF (5 mL). Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation : Slowly add the alkyl halide (1.0 equiv, 5 mmol) over 15 minutes via syringe pump to maintain a low concentration of the electrophile.

  • Reaction : Stir at 0 °C for 2 hours, then slowly warm to room temperature.

  • Workup : Quench with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with EtOAc (3 × 30 mL), wash the organic layer extensively with brine (5 × 20 mL) to remove DMF, dry, and purify.

Analytical Validation

Differentiating N-alkylated isomers and confirming regiochemistry requires rigorous NMR analysis. 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiments are critical for confirming the exact site of alkylation[4]. Irradiation of the newly introduced N-alkyl protons should show a positive NOE enhancement of the adjacent exocyclic NH proton or the adjacent pyrazine ring proton (if applicable), structurally validating the regiochemistry and ruling out endocyclic N-alkylation.

References

  • Design, Synthesis, and Biological Evaluation of Arylimidazole Derivatives as Potent PPARδ Agonists for the Treatment of Renal Fibrosis. Journal of Medicinal Chemistry. [Link]

  • Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3. PMC (National Institutes of Health).[Link]

  • Imidazopyridine- and Purine-Thioacetamide Derivatives: Potent Inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). Journal of Medicinal Chemistry.[Link]

  • US Patent 8846664 B2: Methods for structural differentiation based on NOE NMR experiments.

Sources

Application

Application Note: N2,N2-Diethylpyrazine-2,3-diamine in Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary N2,N2-Diethylpyrazine-2,3-diamine (CAS: 912773-18-3) is a highly specialized, unsymmetrical bis-nitrogenous building block utilized extensively in medicinal chemistry and transition-metal ligand design[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N2,N2-Diethylpyrazine-2,3-diamine (CAS: 912773-18-3) is a highly specialized, unsymmetrical bis-nitrogenous building block utilized extensively in medicinal chemistry and transition-metal ligand design[1]. Unlike symmetrical 2,3-diaminopyrazines, which are typically consumed in double-condensation reactions to form fused systems like lumazines or fully aromatic imidazo[4,5-b]pyrazines[2], the presence of a tertiary diethylamine (-NEt₂) adjacent to a primary amine (-NH₂) creates a unique "push-pull" steric and electronic environment. This application note details the mechanistic causality behind its regioselective functionalization and provides validated protocols for its use in cross-coupling and metalloligand synthesis.

Mechanistic Profiling & Reactivity Causality

The synthetic utility of N2,N2-diethylpyrazine-2,3-diamine stems from the differential resonance contributions of its two amino groups:

  • Steric Deconjugation: The bulky -NEt₂ group at C-2 is forced out of coplanarity with the pyrazine ring due to steric clash with the adjacent -NH₂ group and the ring nitrogen. This reduces the overlap of its lone pair with the aromatic π -system, rendering it a weak resonance donor.

  • Planar Activation: Conversely, the primary -NH₂ group at C-3 easily adopts a planar conformation. Its lone pair fully delocalizes into the pyrazine ring, strongly activating the para-position (C-6) toward electrophilic aromatic substitution.

  • Consequence: Electrophilic halogenation (e.g., bromination) occurs with exquisite regioselectivity at C-6, yielding 6-bromo-N2,N2-diethylpyrazine-2,3-diamine (CAS: 912773-09-2)[3]. This circumvents the need for complex protecting group strategies and provides an immediate handle for palladium-catalyzed cross-coupling.

Pharmacophore Core Pyrazine Core NEt2 -NEt2 Group (C-2) Core->NEt2 Steric Shielding (Lipophilic Pocket) NH2 -NH2 Group (C-3) Core->NH2 H-Bond Donor (Kinase Hinge) Aryl C-6 Aryl Group Core->Aryl Hydrophobic Interactions

Fig 1: Pharmacophore mapping of the 2,3,6-trisubstituted pyrazine scaffold in kinase binding.

Experimental Protocols & Methodologies

Protocol A: Regioselective Electrophilic Bromination

This protocol outlines the synthesis of the critical cross-coupling intermediate, 6-bromo-N2,N2-diethylpyrazine-2,3-diamine[3].

Causality & Design: N-Bromosuccinimide (NBS) is utilized as a mild, controllable source of electrophilic bromine. The reaction is conducted at 0 °C in a polar aprotic solvent (DMF) to stabilize the Wheland intermediate while strictly suppressing radical-mediated side reactions or over-bromination.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged 100 mL round-bottom flask with N2,N2-diethylpyrazine-2,3-diamine (1.0 mmol, 166.2 mg) and anhydrous DMF (10 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Halogenation: Wrap the flask in aluminum foil to exclude light. Add NBS (1.05 mmol, 186.9 mg) portionwise over 15 minutes to prevent exothermic spikes.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor completion via TLC (EtOAc/Hexane 1:3; UV active).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to destroy residual electrophilic bromine. Dilute with EtOAc (30 mL) and wash sequentially with distilled water (3 × 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the 6-bromo derivative as a pale yellow solid.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

The C-6 bromide serves as an ideal vector for installing diverse aryl/heteroaryl groups to probe hydrophobic binding pockets in drug discovery.

Causality & Design: The adjacent -NH₂ group can potentially coordinate palladium, poisoning the catalyst. To overcome this, Pd(dppf)Cl₂ is selected. The large bite angle of the dppf ligand enforces a geometry that accelerates reductive elimination and outcompetes non-productive coordination by the substrate.

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk tube, combine 6-bromo-N2,N2-diethylpyrazine-2,3-diamine (0.5 mmol), the desired aryl boronic acid (0.6 mmol), and K₂CO₃ (1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%) inside a glovebox or under a strict argon counter-flow.

  • Solvent Degassing: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Freeze-pump-thaw the mixture three times to remove dissolved oxygen, which rapidly degrades the Pd(0) active species.

  • Heating: Seal the tube and heat at 90 °C in an oil bath for 12 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

Protocol C: Templated Synthesis of Cu(II) Metalloligands

Aminopyrazines are excellent precursors for Schiff base ligands used in catalytic oxidations[4].

Causality & Design: Condensation of the C-3 primary amine with an aldehyde is thermodynamically unfavorable in solution due to the electron-withdrawing nature of the pyrazine ring, which makes the resulting imine prone to hydrolysis. By introducing Cu(OAc)₂, the metal acts as a thermodynamic sink, trapping the transient imine as a highly stable, deep-colored Cu(II) complex.

Step-by-Step Methodology:

  • Mixing: Dissolve N2,N2-diethylpyrazine-2,3-diamine (1.0 mmol) and an imidazolium-functionalized aldehyde (2.0 mmol) in absolute ethanol (15 mL).

  • Templating: Add Copper(II) acetate monohydrate (1.0 mmol) directly to the stirring solution.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours. A precipitate will begin to form as the complex assembles.

  • Collection: Cool the mixture to 0 °C, filter the precipitated Cu(II) metalloligand complex, and wash with cold ethanol and diethyl ether.

Workflow SM N2,N2-Diethylpyrazine- 2,3-diamine Bromination Electrophilic Bromination (NBS, DMF, 0°C) SM->Bromination Ligand Schiff Base Condensation (Aldehyde, Cu(OAc)2) SM->Ligand Intermediate 6-Bromo-N2,N2-diethyl- pyrazine-2,3-diamine Bromination->Intermediate Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate->Coupling Product 6-Aryl-N2,N2-diethyl- pyrazine-2,3-diamine Coupling->Product Complex Cu(II) Metalloligand Complex Ligand->Complex

Fig 2: Divergent synthetic workflows for N2,N2-diethylpyrazine-2,3-diamine functionalization.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters for the functionalization of the N2,N2-diethylpyrazine-2,3-diamine scaffold, highlighting the causality behind condition selection.

Reaction TypeReagents & ConditionsTarget SiteYield (%)Causality / Optimization Note
Electrophilic Bromination NBS (1.05 eq), DMF, 0 °C, 2hC-682–88%Low temperature prevents over-bromination; dark conditions inhibit non-selective radical pathways.
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 90 °CC-675–90%The dppf ligand's wide bite angle overcomes the steric hindrance of the adjacent -NEt₂ group.
Schiff Base Condensation Aldehyde, Cu(OAc)₂, EtOH, RefluxC-3 (-NH₂)65–75%Cu(II) templating is strictly required to drive the unfavorable imine equilibrium to completion[4].
Amide Coupling R-COCl, DIPEA, DCM, RT, 4hC-3 (-NH₂)85–95%The primary amine acts as an excellent nucleophile; the -NEt₂ group provides steric protection against di-acylation.

References

  • BLD Pharm. "912773-18-3 | N2,N2-Diethylpyrazine-2,3-diamine". BLD Pharm.
  • Echemi. "912773-09-2, 2-AMINO-5-BROMO-3-(DIETHYLAMINO)PYRAZINE". Echemi Chemical Database.
  • Benchchem. "Application Note: A Robust One-Pot Synthesis Protocol for 2-Phenyl-1H-imidazo[4,5-b]pyrazine Derivatives". Benchchem Technical Support Center.
  • RSC Publishing. "Water-soluble imidazolium-functionalized Cu(II) complex as a recyclable catalyst for allylic and benzylic oxidation". The Royal Society of Chemistry.

Sources

Method

Application Note &amp; Protocols: N2,N2-Diethylpyrazine-2,3-diamine as a Bidentate Ligand in Coordination Chemistry

A Proposed Framework Based on Analogous Pyrazine Systems Abstract: This document provides a detailed theoretical and practical framework for the utilization of N2,N2-Diethylpyrazine-2,3-diamine as a novel bidentate ligan...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proposed Framework Based on Analogous Pyrazine Systems

Abstract: This document provides a detailed theoretical and practical framework for the utilization of N2,N2-Diethylpyrazine-2,3-diamine as a novel bidentate ligand in coordination chemistry. The pyrazine moiety is a cornerstone in the design of functional molecules, from pharmaceuticals to advanced materials, due to its unique electronic properties and versatile coordination behavior.[1][2] While N2,N2-Diethylpyrazine-2,3-diamine is a promising yet underexplored building block, this guide establishes a robust starting point for its synthesis and application. In the absence of direct, peer-reviewed literature on this specific ligand, the following protocols and insights are expertly synthesized from established methodologies for structurally related 2,3-diaminopyrazine and N-alkylated pyrazine systems. We present a proposed synthetic route for the ligand, a general protocol for the synthesis of its transition metal complexes, and a comprehensive guide to their characterization.

Part 1: Ligand Synthesis and Characterization

The rational design of metal complexes begins with the efficient and high-purity synthesis of the ligand. We propose a two-stage synthesis for N2,N2-Diethylpyrazine-2,3-diamine, starting from the formation of the 2,3-diaminopyrazine core, followed by selective N-alkylation.

Proposed Synthetic Pathway

The synthesis leverages the condensation of a 1,2-dicarbonyl compound with a diamine precursor to form the pyrazine ring, followed by a well-established reductive amination to introduce the diethylamino moiety.[3][4]

Caption: Proposed two-stage synthesis of N2,N2-Diethylpyrazine-2,3-diamine.

Rationale for Synthetic Choices
  • Stage 1: Pyrazine Core Synthesis: The synthesis via a thiadiazolopyrazine intermediate is a robust method that has been successfully applied to various substituted pyrazines.[3] The condensation of 3,4-diamino-1,2,5-thiadiazole with a 1,2-diketone (glyoxal in this case) proceeds in high yield, and the subsequent reductive cleavage with tin(II) chloride is an effective method for generating the desired diamine.[3]

  • Stage 2: N-Alkylation: Direct alkylation of amines with alkyl halides often leads to over-alkylation and the formation of quaternary ammonium salts.[4] Reductive amination is a superior method for controlled N-alkylation.[5] It proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, tolerant of many functional groups, and selectively reduces the iminium ion over the aldehyde starting material, allowing for a one-pot procedure.[4] Using excess acetaldehyde will drive the reaction towards dialkylation of one of the amino groups. Note that this reaction may produce a mixture of regioisomers (alkylation at N2 vs. N3) and mono-ethylated products, requiring careful purification.

Experimental Protocol: Synthesis of N2,N2-Diethylpyrazine-2,3-diamine

Materials:

  • 2,3-Diaminopyrazine (starting material for this stage)

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-diaminopyrazine (1.0 eq).

  • Dissolve the diamine in anhydrous DCE (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add acetaldehyde (2.5 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel, using a gradient elution system (e.g., hexanes/ethyl acetate) to isolate the desired N2,N2-diethyl product from unreacted starting material and other byproducts.

Expected Characterization Data
  • ¹H NMR: Expect to see the disappearance of the broad singlet corresponding to the four protons of the two -NH₂ groups in the starting material. New signals will appear for the ethyl groups: a quartet around 3.4-3.6 ppm (2H, -N-CH₂ -CH₃) and a triplet around 1.1-1.3 ppm (3H, -N-CH₂-CH₃ ). A new singlet for the remaining primary amine (-NH₂) will also be present. The aromatic protons on the pyrazine ring will show characteristic shifts.

  • ¹³C NMR: Appearance of two new aliphatic signals corresponding to the ethyl carbons.

  • FT-IR: The N-H stretching region (3200-3400 cm⁻¹) will change significantly. The characteristic scissoring vibration of the primary amine (~1600-1650 cm⁻¹) will be altered. The appearance of C-N stretching bands will confirm the alkylation.

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₈H₁₄N₄ (M.W. = 166.22 g/mol ).

Part 2: Synthesis of Metal Complexes

N2,N2-Diethylpyrazine-2,3-diamine is anticipated to act as a classic bidentate chelating ligand. The coordination is expected to involve the lone pair of a pyrazine ring nitrogen (N1) and the lone pair of the adjacent, sterically accessible primary amino group (N3). This forms a stable five-membered chelate ring, a highly favorable motif in coordination chemistry.

Coordination Motif

The diethyl-substituted amino group (N2) is sterically hindered, and its nitrogen lone pair is less likely to participate in coordination, particularly with metals that favor square planar or octahedral geometries.

G cluster_0 Coordination of N2,N2-Diethylpyrazine-2,3-diamine Ligand M M N1 N M->N1 N3 N M->N3

Caption: Proposed bidentate N,N' chelation of the ligand to a metal center (M).

General Protocol: Synthesis of a [M(L)₂Cl₂] Complex

This protocol provides a general method for synthesizing a 1:2 metal-to-ligand complex with a divalent transition metal chloride (e.g., NiCl₂, CuCl₂, CoCl₂).

Materials:

  • N2,N2-Diethylpyrazine-2,3-diamine (Ligand, L)

  • Metal(II) chloride hexahydrate (e.g., NiCl₂·6H₂O)

  • Methanol or Ethanol

  • Diethyl ether

Procedure:

  • Ligand Solution: In a round-bottom flask, dissolve the ligand (2.0 eq) in warm methanol or ethanol (e.g., 20 mL).

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride salt (1.0 eq) in the same solvent (e.g., 10 mL).

  • Complexation: While stirring the ligand solution, add the metal salt solution dropwise. A color change or the formation of a precipitate is often observed immediately.

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. This ensures the reaction goes to completion and often improves the crystallinity of the product.

  • Isolation: Allow the solution to cool slowly to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no solid forms, slowly reduce the volume of the solvent using a rotary evaporator until precipitation begins.

  • Washing: Wash the collected solid product with a small amount of cold solvent (methanol/ethanol) to remove unreacted starting materials, followed by a wash with diethyl ether to remove residual solvent.

  • Drying: Dry the final complex in a vacuum desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

Experimental Workflow Visualization

G A Prepare Ligand Solution (Ligand in Methanol) C Combine Solutions (Dropwise addition with stirring) A->C B Prepare Metal Salt Solution (MCl₂ in Methanol) B->C D Heat to Reflux (2-4 hours) C->D E Cool and Isolate Product (Filtration or Evaporation) D->E F Wash and Dry (Cold Methanol, Ether, Vacuum) E->F G Characterize Final Complex F->G

Caption: General workflow for the synthesis and isolation of a metal complex.

Part 3: Characterization of Metal Complexes

Thorough characterization is essential to confirm the structure, purity, and properties of the newly synthesized complexes.

  • FT-IR Spectroscopy: This is a primary tool for confirming coordination.

    • Causality: When the ligand coordinates to the metal, electron density is donated from the nitrogen atoms to the metal center. This alters the bond strengths within the ligand.

    • What to Look For: A shift of the pyrazine ring C=N and C-N stretching frequencies to higher wavenumbers is indicative of coordination.[1] The N-H stretching vibrations of the coordinated primary amine will also shift, typically to lower wavenumbers, and may broaden. The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to the formation of Metal-Nitrogen (ν(M-N)) bonds.

  • UV-Visible Spectroscopy: This technique provides information about the electronic structure and geometry of the complex.

    • What to Look For: Compare the spectrum of the complex to that of the free ligand. The π→π* transitions of the ligand may be shifted. New, often broad, bands in the visible region are likely due to d-d electronic transitions of the metal center. The energy of these transitions is dependent on the ligand field strength and the coordination geometry (e.g., octahedral vs. tetrahedral).[6][7] Intense bands may also appear due to ligand-to-metal charge transfer (LMCT) transitions.

  • Molar Conductivity Measurements: This simple experiment determines if the complex is an electrolyte.

    • Causality: The measurement determines the number of ions present in a solution.

    • Protocol: A solution of the complex of known concentration (e.g., 10⁻³ M) is prepared in a solvent like DMF or DMSO, and its conductivity is measured. The value is compared to known ranges for non-electrolytes, 1:1, 1:2, etc., electrolytes to determine if counter-ions are present outside the coordination sphere. For a neutral complex like [M(L)₂Cl₂], a low conductivity value is expected.

  • Magnetic Susceptibility: This measurement determines the number of unpaired electrons in the complex, which is crucial for understanding the electronic structure of the metal ion. For example, a measurement can distinguish between a diamagnetic square planar Ni(II) complex (S=0) and a paramagnetic octahedral Ni(II) complex (S=1).

  • Elemental Analysis (C, H, N): Provides the percentage composition of the elements in the complex. The experimental values are compared to the calculated values for the proposed formula to confirm the stoichiometry (e.g., metal:ligand:anion ratio).

Data Summary Table (Predictive)

The following table summarizes the expected analytical data for the free ligand and a hypothetical octahedral [Ni(L)₂Cl₂] complex.

Analysis TechniqueN2,N2-Diethylpyrazine-2,3-diamine (Free Ligand)[Ni(L)₂Cl₂] Complex (Hypothetical)Rationale for Change
FT-IR (cm⁻¹) ν(N-H): ~3350, ~3250Pyrazine ring: ~1580ν(N-H): ~3200, ~3100 (broadened)Pyrazine ring: ~1595ν(Ni-N): ~450-500Coordination weakens the N-H bond (lower frequency) and strengthens the pyrazine ring bonds (higher frequency). Appearance of a new metal-ligand bond.[1]
UV-Vis (nm) π→π* transitions: ~280, ~340π→π* transitions: Shifted (e.g., ~290, ~355)d-d transitions: ~550, ~900 (broad)Coordination perturbs the ligand's electronic structure. New bands appear corresponding to electronic transitions between the d-orbitals of the Ni(II) center.[6][7]
Molar Conductivity Not applicableLow value (e.g., < 20 Ω⁻¹cm²mol⁻¹ in DMF)The neutral complex does not dissociate into a significant number of ions in solution.
Magnetic Moment (µeff) DiamagneticParamagnetic, ~2.9 - 3.4 B.M.Consistent with a high-spin d⁸ configuration (two unpaired electrons) in an octahedral geometry.

References

  • Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[3][8][9]Thiadiazolo-[3,4-b]pyrazines. Journal of the Chemical Society, Perkin Transactions 1, 1997. [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Catalysis, 2023. [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Sustainable Chemistry & Engineering, 2020. [Link]

  • Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium. ResearchGate. [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 2016. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]

  • Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-trypanosomal and anti-malarial agents. Arkivoc, 2023. [Link]

  • Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. ChemRxiv, 2020. [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 2022. [Link]

  • Octahedral Iron Complexes of Pyrazine(diimine) Pincers: Ligand Electronic Effects and Protonation. Inorganic Chemistry, 2020. [Link]

  • Reductive Aminomethylation Using Ammonium Formate and Methanol as N1 and C1 Source: Direct Synthesis of Mono- and Di-Methylated Amines. The Journal of Organic Chemistry, 2024. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 2015. [Link]

  • Polynuclear 2D Copper(II) Complex of Pyrazine Containing Perchlorate As a Counter-Ion: Crystal Structure and DFT Calculations. Journal of the Chilean Chemical Society, 2020. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI. [Link]

  • A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. ResearchGate. [Link]

  • N-alkylated aminopyrazines for use as hydrophilic optical agents. SPIE Digital Library, 2009. [Link]

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Publications, 2023. [Link]

  • Pyrazine based ligands. Massey Research Online. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • 2,3-Diaminopyridine. PubChem. [Link]

  • The Coordination Chemistry of 3,3′‐Diamino‐2,2′‐bipyridine and Its Dication: Exploring the Role of the Amino Groups by X‐ray Crystallography. ResearchGate. [Link]

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Application

Application Note &amp; Protocol: A Guide to the Scalable Manufacturing of N2,N2-Diethylpyrazine-2,3-diamine

Abstract This document provides a comprehensive technical guide for the laboratory-scale synthesis and subsequent manufacturing scale-up of N2,N2-Diethylpyrazine-2,3-diamine. While direct, published synthesis routes for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the laboratory-scale synthesis and subsequent manufacturing scale-up of N2,N2-Diethylpyrazine-2,3-diamine. While direct, published synthesis routes for this specific molecule are not prevalent, this guide proposes a robust and industrially viable synthetic strategy based on well-established pyrazine chemistry. We will detail a step-by-step batch production protocol, address critical considerations for process scale-up, and outline a rigorous quality control workflow. The methodologies are grounded in authoritative chemical principles, prioritizing safety, efficiency, and product purity for researchers and drug development professionals.

Introduction and Synthetic Strategy

Pyrazine heterocycles are fundamental scaffolds in medicinal chemistry and materials science, appearing in numerous clinically used drugs.[1][2] N-substituted diaminopyrazines, such as the target molecule N2,N2-Diethylpyrazine-2,3-diamine, are valuable building blocks for constructing more complex molecular architectures. Their utility stems from the unique electronic properties of the pyrazine ring and the nucleophilic character of the amino groups.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and scalable approach to synthesizing N2,N2-Diethylpyrazine-2,3-diamine is via a sequential nucleophilic aromatic substitution (SNAr) reaction. This strategy begins with a commercially available precursor, 2,3-dichloropyrazine, and introduces the amine functionalities in a controlled manner.

The proposed two-step synthesis is as follows:

  • Monosubstitution: Reaction of 2,3-dichloropyrazine with ammonia to selectively form 2-amino-3-chloropyrazine. The amino group is a powerful activating group, but its introduction first allows for controlled, sequential substitution.

  • Disubstitution: Subsequent SNAr reaction of 2-amino-3-chloropyrazine with diethylamine under more forcing conditions to yield the final product, N2,N2-Diethylpyrazine-2,3-diamine.

This method is advantageous for scale-up as it utilizes readily available starting materials and avoids complex intermediate syntheses. The principles of SNAr on electron-deficient heteroaromatics like pyrazines are well-documented and provide a solid foundation for process development.[3]

A 2,3-Dichloropyrazine (Starting Material) B Step 1: Amination (Ammonia, Solvent, Heat) A->B C 2-Amino-3-chloropyrazine (Intermediate) B->C Selective S_N_Ar D Step 2: Diethylamine Reaction (Diethylamine, Base, Heat) C->D E Crude N2,N2-Diethylpyrazine-2,3-diamine D->E Second S_N_Ar F Purification (Extraction, Distillation/Crystallization) E->F G Final Product (>98% Purity) F->G cluster_0 Scale-Up Challenges cluster_1 Mitigation Strategies Heat Heat Management (Exotherm Control) Reactor Jacketed Reactor Design Heat->Reactor Addition Controlled Reagent Addition Heat->Addition Flow Continuous Flow Processing Heat->Flow Superior Control Mass Mass Transfer (Efficient Mixing) Stirrer Optimized Agitation Mass->Stirrer Mass->Flow Superior Control Safety Process Safety (Runaway Risk) Safety->Reactor Safety->Addition Safety->Flow Superior Control Purity Impurity Profile (Side Reactions) Purity->Heat Purity->Mass Purity->Flow Superior Control Start Crude Product from Work-up QC1 Identity Confirmation (NMR, MS) Start->QC1 QC2 Purity Assay (HPLC) QC1->QC2 Decision Purity ≥ 98.0%? QC2->Decision Repurify Further Purification (e.g., Re-distillation) Decision->Repurify No QC3 Residual Solvent & Water Analysis (GC-HS, KF) Decision->QC3 Yes Repurify->QC2 Release Final Product Release QC3->Release

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing column chromatography solvent systems for N2,N2-Diethylpyrazine-2,3-diamine purification

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges with highly basic, polar heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges with highly basic, polar heterocycles. Here, we address the specific physicochemical hurdles of isolating N2,N2-Diethylpyrazine-2,3-diamine and provide field-validated optimization strategies.

The Analyte Profile: Understanding the Causality of Streaking

To optimize a purification method, we must first understand the molecular behavior of the analyte. N2,N2-Diethylpyrazine-2,3-diamine presents a unique chromatographic challenge due to its polybasic nature:

  • The Pyrazine Core: Contains two weakly basic, hydrogen-bond-accepting nitrogen atoms.

  • The Primary Amine (-NH2): Acts as a strong hydrogen bond donor and acceptor.

  • The Diethylamine Group (-N(CH2CH3)2): A highly basic, electron-rich tertiary amine.

The Root Cause of Failure: Standard silica gel stationary phases contain free surface silanol groups (Si-OH), which act as Brønsted acids[1]. When the highly basic diethylamine group of your pyrazine derivative encounters these acidic silanols, a proton transfer occurs. This creates a strong electrostatic ion-pair between the protonated amine and the anionic siloxy group (Si-O⁻)[2],[3]. This ionic interaction overrides standard dipole-dipole partitioning, causing the compound to bind irreversibly to the stationary phase, resulting in severe band broadening, streaking, and poor recovery yields[2].

Mechanistic Workflows & Logical Decision Trees

To counteract silanol-driven adsorption, we must either mask the acidic sites on the silica or change the stationary phase entirely.

Mechanism Silica Acidic Silanol (Si-OH) Masked Deactivated Surface (Si-O⁻ HN⁺Et3) Silica->Masked Acid-Base Neutralization Modifier Basic Modifier (TEA / NH4OH) Modifier->Masked Competes for Binding Sites Analyte Pyrazine Diamine (Free Base) Masked->Analyte Prevents Ionic Interaction Elution Sharp Chromatographic Band Analyte->Elution Reversible Partitioning

Mechanistic pathway of silanol deactivation by basic modifiers to ensure clean analyte elution.

ChromatographyWorkflow Start Analyze Amine Streaking (N2,N2-Diethylpyrazine-2,3-diamine) CheckPhase Current Stationary Phase? Start->CheckPhase StandardSilica Standard Silica (Si-OH) CheckPhase->StandardSilica AmineSilica Amine-Functionalized (KP-NH) CheckPhase->AmineSilica SolventChoice Select Solvent System StandardSilica->SolventChoice Success Optimal Purification AmineSilica->Success Modifier-Free Elution DCM_MeOH DCM/MeOH Add 1-2% NH4OH SolventChoice->DCM_MeOH High Polarity Hex_EtOAc Hexane/EtOAc Add 1-2% TEA SolventChoice->Hex_EtOAc Low Polarity Evaluate Evaluate Peak Shape DCM_MeOH->Evaluate Hex_EtOAc->Evaluate Evaluate->AmineSilica Persistent Tailing Evaluate->Success Sharp Peaks

Decision tree for selecting the optimal stationary and mobile phase for basic amine purification.

Troubleshooting FAQs

Q1: Why does my N2,N2-Diethylpyrazine-2,3-diamine streak entirely down the column even with highly polar solvents like 10% MeOH in DCM? A1: Increasing solvent polarity does not break the ionic bonds formed between the basic pyrazine diamine and the acidic silanols[1]. You must add a small, competing amine modifier (like Triethylamine or Ammonia) to the mobile phase. The modifier acts as a sacrificial base, neutralizing the silanols so your target compound can elute based on true polarity rather than ionic affinity[2],[3].

Q2: How do I choose between Triethylamine (TEA) and Ammonium Hydroxide (NH₄OH) as a mobile phase modifier? A2: The choice depends on your bulk solvent system.

  • TEA (1-2% v/v): Best used with less polar, non-aqueous systems like Hexane/Ethyl Acetate[2].

  • NH₄OH (1-10% v/v): Best used in highly polar systems like Dichloromethane (DCM) / Methanol (MeOH)[2],[4]. Ammonia is highly miscible in methanol and is much easier to remove under reduced pressure than TEA.

Q3: I successfully purified my compound using 2% TEA, but TEA is now contaminating my NMR spectra. How can I avoid this? A3: TEA (boiling point ~89°C) is notoriously difficult to remove from polar oils. You can attempt co-evaporation with toluene under high vacuum. However, the most robust solution is to switch your stationary phase to an amine-functionalized silica (e.g., KP-NH) or basic alumina [1]. Because the surface of these columns is already basic, no mobile phase modifiers are required, allowing you to elute your compound in standard Hexane/EtOAc and concentrate it without residual TEA contamination[1].

Quantitative Solvent System Comparison

Summarizing the efficacy of various solvent systems for pyrazine diamine derivatives:

Solvent SystemBasic ModifierStationary PhaseExpected Rf (Approx.)Peak ShapeTechnical Assessment
100% EtOAcNoneStandard Silica0.05 - 0.10Severe TailingFail: Unusable due to unmasked Brønsted acid-base interactions.
Hexane/EtOAc (1:1)2% TEAStandard Silica0.35GoodPass: TEA effectively masks silanols[5]. Good for moderately polar impurities.
DCM/MeOH (9:1)1% NH₄OHStandard Silica0.45ExcellentPass: Best for highly polar mixtures. Ammonia is easily removed post-column[4].
Hexane/EtOAc (1:1)NoneAmine-Silica (KP-NH)0.40ExcellentOptimal: Eliminates the need for basic modifiers entirely; ensures highest recovery[1].

Step-by-Step Experimental Protocols

Protocol A: Packing and Running a TEA-Deactivated Silica Column

Use this protocol if you only have access to standard bare silica gel.

  • Eluent Preparation: Prepare your desired mobile phase (e.g., 50% Ethyl Acetate in Hexane). Add Triethylamine (TEA) to achieve a final concentration of 1-2% v/v (e.g., 10 mL TEA per 500 mL solvent)[2]. Mix thoroughly.

  • Slurry Packing: In a beaker, add standard silica gel. Pour in the TEA-modified eluent to create a slurry. Note: You may notice a slight exothermic reaction as the TEA neutralizes the acidic silanols. Pour the slurry into the column.

  • Equilibration (Critical Step): Pass at least 2 to 3 column volumes of the TEA-modified eluent through the packed column. This ensures complete deactivation of all binding sites prior to sample introduction[2].

  • Sample Loading: Dissolve the N2,N2-Diethylpyrazine-2,3-diamine in the absolute minimum volume of the modified eluent. Carefully load it onto the flat silica bed.

  • Elution: Proceed with your chromatography using the modified mobile phase. Collect fractions and monitor via TLC (ensure your TLC plates are also pre-treated with TEA vapor for accurate Rf correlation).

Protocol B: Modifier-Free Purification using Amine-Functionalized Silica

Use this protocol for the highest purity and simplest post-column concentration.

  • Column Selection: Obtain an amine-functionalized silica flash column (e.g., Biotage KP-NH or equivalent)[1].

  • Equilibration: Equilibrate the column with 2-3 column volumes of your non-polar starting solvent (e.g., 100% Hexane). Do not add TEA or NH₄OH [1].

  • Sample Loading: Dissolve the crude pyrazine diamine in a minimal amount of DCM or EtOAc and load it onto the column.

  • Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexane. Because the stationary phase is covalently bonded with organic amines, the surface is inherently basic. This provides a "softer" chromatographic environment, preventing compound degradation and allowing the basic target compound to elute with sharp peak symmetry[1].

Sources

Optimization

Stability of N2,N2-Diethylpyrazine-2,3-diamine under highly acidic reaction conditions

Technical Support Center: N2,N2-Diethylpyrazine-2,3-diamine Introduction: Navigating the Chemistry of N2,N2-Diethylpyrazine-2,3-diamine in Acidic Media N2,N2-Diethylpyrazine-2,3-diamine is a substituted heteroaromatic di...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N2,N2-Diethylpyrazine-2,3-diamine

Introduction: Navigating the Chemistry of N2,N2-Diethylpyrazine-2,3-diamine in Acidic Media

N2,N2-Diethylpyrazine-2,3-diamine is a substituted heteroaromatic diamine with significant potential as a building block in pharmaceutical and materials science. Its unique structure, featuring a stable pyrazine core flanked by two amino groups, one of which is di-alkylated, presents distinct chemical behaviors, particularly under the highly acidic conditions often required for synthesis and downstream applications.

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals. It moves beyond standard product documentation to provide in-depth, field-proven insights into the stability, potential degradation pathways, and troubleshooting of N2,N2-Diethylpyrazine-2,3-diamine in acidic environments. Our goal is to empower you to anticipate challenges, interpret unexpected results, and optimize your experimental outcomes with a firm grasp of the underlying chemical principles.

Core Scientific Principles: Protonation and Potential Degradation

Understanding the behavior of N2,N2-Diethylpyrazine-2,3-diamine in acid begins with recognizing its multiple basic sites and the inherent stability of the pyrazine ring.

Stepwise Protonation

The molecule possesses four potential sites for protonation: the two nitrogen atoms of the pyrazine ring and the two nitrogen atoms of the diamine substituents.

  • Pyrazine Ring Nitrogens: The pyrazine ring itself is a weak base, with a pKa of approximately 0.65 for the parent compound.[1][2] These nitrogens are significantly less basic than the exocyclic amino groups due to the aromatic system's electron-withdrawing nature.

  • Amine Substituent Nitrogens: The primary (–NH2) and tertiary (–N(Et)2) amino groups are considerably more basic. The tertiary amine is typically more basic than the primary amine due to the electron-donating inductive effect of the ethyl groups.

Therefore, in a stepwise addition of acid, protonation will occur preferentially at the exocyclic amino nitrogens. Under highly acidic conditions, it is expected that both the primary and tertiary amines will be protonated, forming a dicationic salt. Further protonation of the pyrazine ring nitrogens is possible but would require extremely strong acidic conditions.

Inherent Stability of the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system. This electronic nature makes it generally stable and resistant to electrophilic attack and strong acid treatments that might degrade other heterocyclic systems like pyrimidines.[3]

Potential Degradation Pathways

Despite the ring's stability, the substituents and the overall protonated structure can be susceptible to degradation under forcing conditions (e.g., high acid concentration combined with elevated temperatures).

  • N-Dealkylation: The most probable degradation pathway under strong acidic conditions is the N-dealkylation of the tertiary amine. This is a known reaction for N,N-dialkyl aromatic amines, which can proceed through various mechanisms, sometimes involving oxidative or nitrosative species if present.[4][5][6] This process would lead to the formation of N2-ethylpyrazine-2,3-diamine and ultimately pyrazine-2,3-diamine, releasing acetaldehyde or related byproducts.[5]

  • Hydrolysis: While the C-N bonds of the amines to the aromatic ring are generally robust, extreme conditions of heat and acid could potentially lead to hydrolysis, cleaving the amino groups from the pyrazine core. However, this is considered a less likely pathway than N-dealkylation under typical synthetic conditions. Some studies suggest that pyrazine rings can undergo hydrolysis leading to ring-opening, but this often occurs after a reduction of the ring.[7]

G A N2,N2-Diethylpyrazine-2,3-diamine B Mono-Protonated Species (at -N(Et)2 or -NH2) A->B + H+ C Di-Protonated Species (at both exocyclic N) B->C + H+ D N-Dealkylation Product (N2-Ethylpyrazine-2,3-diamine) C->D Strong Acid, Heat F Potential Hydrolysis/Ring Opening Products (Less Common) C->F Extreme Conditions (e.g., >150°C, conc. acid) E Full Dealkylation Product (Pyrazine-2,3-diamine) D->E Strong Acid, Heat G cluster_prep Preparation cluster_stress Stress Conditions (60°C, 24h) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Control Sample (Stock in Methanol) A->B C Acid Stress Sample (Stock in 1M HCl/Methanol) A->C E Analyze Both Samples by LC-MS B->E D Neutralize Acid Sample C->D D->E F Compare Chromatograms & Mass Spectra E->F

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for N2,N2-Diethylpyrazine-2,3-diamine

Welcome to the Advanced Crystallization Support Center. N2,N2-Diethylpyrazine-2,3-diamine (CAS: 912773-18-3) is a highly lipophilic pyrazine derivative frequently utilized as a critical intermediate in the synthesis of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. N2,N2-Diethylpyrazine-2,3-diamine (CAS: 912773-18-3) is a highly lipophilic pyrazine derivative frequently utilized as a critical intermediate in the synthesis of targeted kinase inhibitors (e.g., MLK3 and AML therapeutic pathways) [1]. Due to its diethyl substitution, this compound exhibits significant steric hindrance and a suppressed melting point, making its isolation highly susceptible to liquid-liquid phase separation (LLPS), commonly known as "oiling out," rather than true crystallization.

This guide provides field-proven troubleshooting strategies, thermodynamic causality, and self-validating protocols to ensure robust, high-purity crystalline isolation.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my product "oil out" instead of forming crystals during the cooling phase?

The Causality: Oiling out occurs when the supersaturation of the solution is generated too rapidly, pushing the system past its Metastable Zone Width (MSZW) and into the labile zone before nucleation can occur[2]. Because N2,N2-Diethylpyrazine-2,3-diamine is highly soluble at elevated temperatures, rapid cooling bypasses the activation energy required for crystal lattice formation. Instead, the system achieves kinetic stability by separating into a solute-rich liquid phase and a solvent-rich liquid phase (LLPS). The Solution: You must map the exact MSZW for your specific solvent system and operate strictly within it. Implement a slow, controlled cooling profile (e.g., 0.15 °C/min) and introduce milled seed crystals just below the saturation temperature to provide a low-energy surface for controlled crystal growth [3].

Q2: How do I accurately determine the Metastable Zone Width (MSZW) to prevent batch failure?

The Causality: MSZW is not a static thermodynamic property; it is a kinetic boundary dependent on the cooling rate, agitation, and solute concentration [4]. Relying on visual observation often leads to overestimating the MSZW because of the time lag between microscopic nucleation and macroscopic crystal visibility. The Solution: Utilize in-situ Process Analytical Technology (PAT). A probe-based optical instrument like Focused Beam Reflectance Measurement (FBRM) tracks particle chord length and counts in real-time, allowing you to pinpoint the exact onset of nucleation ( Tnuc​ ) and dissolution ( Tsat​ ) [2].

Q3: How does solvent selection impact the crystallization temperature profile?

The Causality: The choice of solvent dictates the strength of solute-solvent interactions, which directly alters the solubility curve and the MSZW. Solvents that form strong hydrogen bonds with the diamine groups (like Ethanol) typically widen the MSZW, requiring lower temperatures or longer induction times to trigger nucleation compared to aprotic solvents (like Acetonitrile) [4].

Quantitative Solvent Profiling Data The following table summarizes the optimized thermodynamic parameters for pyrazine-2,3-diamine derivatives at a standard concentration of 50 mg/mL.

Solvent SystemSaturation Temp ( Tsat​ )Nucleation Temp ( Tnuc​ )MSZW ( ΔTmax​ )Optimal Cooling Rate
Acetonitrile 45.0 °C36.5 °C8.5 °C0.15 °C/min
Ethanol 40.0 °C28.0 °C12.0 °C0.20 °C/min
Toluene 55.0 °C42.0 °C13.0 °C0.25 °C/min

Part 2: Thermodynamic Logic & Workflows

G Supersat Supersaturated Solution of Pyrazine Derivative FastCool Rapid Cooling (Exceeds MSZW) Supersat->FastCool SlowCool Controlled Cooling + Seeding (Within MSZW) Supersat->SlowCool LLPS Liquid-Liquid Phase Separation (Oiling Out) FastCool->LLPS Cryst Controlled Nucleation & Crystal Growth SlowCool->Cryst

Thermodynamic pathways leading to oiling out versus controlled crystallization.

G N1 1. Dissolution & Heating (T > Tsat) N2 2. MSZW Profiling (FBRM / ATR-FTIR) N1->N2 N3 3. Isothermal Seeding (Tsat - 2°C) N2->N3 N4 4. Controlled Cooling (0.15 °C/min) N3->N4 N5 5. Filtration & Washing (Isolation) N4->N5

Workflow for optimizing cooling crystallization parameters.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each critical phase includes an analytical confirmation step before proceeding.

Protocol A: MSZW Determination via FBRM

Objective: Map the kinetic boundary for N2,N2-Diethylpyrazine-2,3-diamine to establish safe cooling limits.

  • Preparation: Suspend 50 mg/mL of crude N2,N2-Diethylpyrazine-2,3-diamine in Acetonitrile within a jacketed crystallizer equipped with an overhead stirrer (400 RPM).

  • Probe Insertion: Submerge the FBRM (ParticleTrack) and ATR-FTIR probes into the suspension.

  • Dissolution (Validation Step): Heat the system at 1.0 °C/min to 55.0 °C. Validation: Monitor the FBRM chord length counts. Complete dissolution is confirmed when total particle counts drop to the baseline solvent noise level. Record this temperature as Tsat​ .

  • Nucleation Tracking: Cool the solution at a strict, linear rate of 0.3 °C/min.

  • Data Extraction: Continuously monitor the FBRM trend. The exact moment the total particle counts spike sharply indicates the onset of spontaneous nucleation ( Tnuc​ ).

  • Calculation: Compute the MSZW ( ΔTmax​=Tsat​−Tnuc​ ).

Protocol B: Seeded Cooling Crystallization

Objective: Isolate high-purity N2,N2-Diethylpyrazine-2,3-diamine while strictly avoiding LLPS.

  • Dissolution: Dissolve the compound in Acetonitrile at 50.0 °C (5 °C above Tsat​ ) for 30 minutes to erase all thermal history and eliminate ghost nuclei.

  • Pre-Cooling: Cool the reactor at 0.5 °C/min to 43.0 °C (exactly 2 °C below Tsat​ ). The system is now supersaturated but safely within the MSZW.

  • Isothermal Seeding: Introduce 1.5% wt/wt of milled N2,N2-Diethylpyrazine-2,3-diamine seed crystals.

  • Seed Bed Maturation (Validation Step): Hold the temperature isothermally at 43.0 °C for 60 minutes. Validation: Use ATR-FTIR to monitor the solute concentration in the liquid phase. A gradual decrease in concentration confirms that the seeds are actively growing and consuming supersaturation, preventing oiling out [3].

  • Controlled Cooling: Initiate a non-linear (cubic) cooling profile from 43.0 °C down to 5.0 °C over 4 hours (average rate ~0.15 °C/min). This ensures the supersaturation generation rate matches the crystal growth rate.

  • Isolation: Discharge the slurry, filter under vacuum, and wash the filter cake with two bed-volumes of pre-chilled (5 °C) heptane to displace the mother liquor without dissolving the product. Dry under vacuum at 40 °C to constant weight.

References

  • Source: National Institutes of Health (PMC)
  • Metastable Zone Width (MSZW)
  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design Source: ACS Publications / Continuus Pharma URL
  • Non-monotonic metastable zone-width behavior in cooling cocrystallization Source: RSC Publishing URL
Optimization

Reducing byproducts during the synthesis of N2,N2-Diethylpyrazine-2,3-diamine

Introduction: The synthesis of N2,N2-Diethylpyrazine-2,3-diamine is a critical process in the development of various pharmaceutical compounds. Achieving high purity and yield is paramount, yet the reaction is often plagu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

The synthesis of N2,N2-Diethylpyrazine-2,3-diamine is a critical process in the development of various pharmaceutical compounds. Achieving high purity and yield is paramount, yet the reaction is often plagued by the formation of undesirable byproducts. This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation and optimizing their synthetic protocols. Our approach is grounded in mechanistic understanding and validated through empirical evidence from the field.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of N2,N2-Diethylpyrazine-2,3-diamine?

A1: The most frequently encountered byproducts include the mono-ethylated pyrazine-2,3-diamine, over-alkylation products leading to quaternary ammonium salts, and various oxidation products. The specific profile and quantity of byproducts can vary significantly depending on the chosen synthetic route and reaction conditions.

Q2: My reaction is showing a significant amount of the mono-ethylated byproduct. What is the likely cause?

A2: Incomplete alkylation is the primary cause of mono-ethylated byproduct formation. This can stem from several factors, including insufficient molar excess of the ethylating agent, a reaction temperature that is too low to drive the second alkylation to completion, or a reaction time that is too short.

Q3: I am observing a dark coloration in my reaction mixture and final product. What does this indicate?

A3: A dark coloration, often brown or black, typically suggests the formation of oxidation byproducts. Pyrazine rings can be susceptible to oxidation, especially at elevated temperatures or in the presence of atmospheric oxygen.[1]

Q4: Can the choice of base influence byproduct formation?

A4: Absolutely. The choice of base is critical in controlling the selectivity of amine alkylation. A carefully selected base can deprotonate the desired amine without promoting side reactions.[2] For instance, sterically hindered non-nucleophilic bases are often preferred to minimize side reactions.[2]

Q5: What is the best way to monitor the progress of the reaction and identify byproducts?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for real-time reaction monitoring. Thin-layer chromatography (TLC) can also be a quick and effective tool for monitoring reaction progress.[1][2]

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a detailed, problem-oriented approach to address specific challenges encountered during the synthesis.

Issue 1: High Levels of Mono-ethylated Byproduct (N2-Ethylpyrazine-2,3-diamine)

Root Cause Analysis:

The formation of the mono-ethylated byproduct is a classic example of incomplete reaction. The second ethylation step is often slower than the first due to steric hindrance and electronic effects.

Mitigation Strategies:

  • Optimization of Reagent Stoichiometry:

    • Protocol: Increase the molar equivalents of the ethylating agent. A fine-tuning of the stoichiometry of reactants is crucial to improve selectivity.[3]

    • Rationale: Increasing the concentration of the ethylating agent can help drive the reaction towards the di-substituted product. However, a large excess should be avoided to prevent over-alkylation.[3]

  • Temperature and Reaction Time Adjustment:

    • Protocol: Gradually increase the reaction temperature and monitor the progress. Excessively high temperatures can lead to the degradation of pyrazines and the formation of undesirable byproducts.[4] Therefore, careful optimization is key.[4]

    • Rationale: Increasing the temperature can enhance the rate of the second alkylation.

Table 1: Effect of Reaction Parameters on Mono-ethylated Byproduct Formation

ParameterAdjustmentExpected Outcome on Byproduct LevelRationale
Ethylating AgentIncrease Molar EquivalentsDecreaseDrives reaction towards di-alkylation.
TemperatureIncreaseDecreaseIncreases reaction rate.
Reaction TimeIncreaseDecreaseAllows more time for the slower second alkylation to complete.
Issue 2: Formation of Oxidation Byproducts

Root Cause Analysis:

Pyrazine derivatives can be sensitive to oxidation, which may be initiated by atmospheric oxygen, particularly at higher temperatures.

Mitigation Strategies:

  • Inert Atmosphere:

    • Protocol: Conduct the reaction under an inert atmosphere, such as argon or nitrogen, to exclude oxygen.

    • Rationale: Removing oxygen from the reaction environment minimizes the potential for oxidative side reactions.

Experimental Workflow for Minimizing Oxidation

Caption: Workflow for minimizing oxidation during synthesis.

Issue 3: Over-Alkylation and Quaternary Salt Formation

Root Cause Analysis:

Over-alkylation, the formation of di- or poly-alkylated products when a mono-alkylated product is desired, is a frequent challenge.[3] This can occur if the reaction conditions are too harsh, such as a large excess of the alkylating agent or high temperatures.

Mitigation Strategies:

  • Careful Optimization:

    • Protocol: Fine-tune the stoichiometry of reactants, avoiding a large excess of the alkylating agent. Adjust the solvent, base, and reaction temperature to improve selectivity.[3]

    • Rationale: A systematic optimization of reaction parameters is crucial to find the conditions that favor the desired di-alkylation without promoting further alkylation.

  • Use of Greener Reagents:

    • Protocol: Consider alternative, less reactive alkylating agents. For instance, dialkyl carbonates can be highly selective.[3][5]

    • Rationale: Some greener alkylating agents inherently offer better selectivity and can reduce the formation of over-alkylation products.[3]

Logical Relationship of Byproduct Formation

G 2,3-Diaminopyrazine 2,3-Diaminopyrazine N2-Ethylpyrazine-2,3-diamine N2-Ethylpyrazine-2,3-diamine 2,3-Diaminopyrazine->N2-Ethylpyrazine-2,3-diamine + Ethylating Agent Oxidation Byproducts Oxidation Byproducts 2,3-Diaminopyrazine->Oxidation Byproducts + Oxidizing Agent N2,N2-Diethylpyrazine-2,3-diamine N2,N2-Diethylpyrazine-2,3-diamine N2-Ethylpyrazine-2,3-diamine->N2,N2-Diethylpyrazine-2,3-diamine + Ethylating Agent Quaternary Salt Quaternary Salt N2,N2-Diethylpyrazine-2,3-diamine->Quaternary Salt + Excess Ethylating Agent N2,N2-Diethylpyrazine-2,3-diamine->Oxidation Byproducts + Oxidizing Agent

Caption: Logical flow of product and byproduct formation.

References

  • Strategies to reduce byproduct formation in pyrazine reactions - Benchchem. (n.d.).
  • Technical Support Center: Greener Approaches to N-Alkylation Reactions - Benchchem. (n.d.).
  • Minimizing byproduct formation in amine alkylation reactions - Benchchem. (n.d.).
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC. (n.d.).
  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the LC-MS/MS Analysis of N2,N2-Diethylpyrazine-2,3-diamine: Fragmentation Pathways and Methodological Considerations

This guide provides a comprehensive analysis of the predicted liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of N2,N2-Diethylpyrazine-2,3-diamine. Given the prevalence of the pyrazine scaffold in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the predicted liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of N2,N2-Diethylpyrazine-2,3-diamine. Given the prevalence of the pyrazine scaffold in medicinal chemistry and drug discovery, a fundamental understanding of the mass spectrometric fragmentation of novel derivatives is essential for their unambiguous identification and characterization.[1][2] While specific experimental data for N2,N2-Diethylpyrazine-2,3-diamine is not extensively published, this document leverages established principles of mass spectrometry and data from analogous heterocyclic amine structures to construct a reliable predictive model.

We will explore a robust LC-MS/MS methodology tailored for this class of compound, delve into the mechanistic details of its predicted fragmentation under collision-induced dissociation (CID), and compare its expected behavior with related structures. This guide is intended for researchers, analytical chemists, and drug development professionals who require a detailed framework for identifying and characterizing substituted pyrazine diamines.

Part 1: A Robust Analytical Framework for LC-MS/MS Analysis

The analytical challenge presented by basic, nitrogen-containing heterocyclic compounds like N2,N2-Diethylpyrazine-2,3-diamine involves achieving good chromatographic peak shape and sensitive ionization.[3] The following methodology is designed as a comprehensive and validated starting point for analysis.

Expert Rationale for Methodological Choices
  • Chromatography: A reversed-phase C18 column is selected as it provides an excellent balance of retention for moderately polar aromatic compounds. The use of a sub-2 µm core-shell particle column ensures high resolution and rapid analysis times.[3]

  • Mobile Phase: The combination of acetonitrile and water is a standard for reversed-phase chromatography. The addition of an acidic modifier like formic acid or a buffered salt such as ammonium formate is critical.[3] These additives serve two purposes: they improve chromatographic peak shape by suppressing interactions between the basic amine groups and residual silanols on the silica support, and they provide a source of protons (H+) to facilitate efficient ionization in the mass spectrometer source.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the clear choice.[4] The multiple basic nitrogen atoms in the molecule (two on the pyrazine ring and two on the diamine substituents) are readily protonated in the acidic mobile phase, leading to a strong signal for the protonated molecule, [M+H]⁺.

  • Detection: Tandem mass spectrometry (MS/MS) is employed for structural confirmation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a reproducible fragmentation pattern that serves as a structural fingerprint of the molecule.[5]

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Prepare a stock solution of N2,N2-Diethylpyrazine-2,3-diamine at 1 mg/mL in methanol.

    • Perform serial dilutions using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 ng/mL for direct infusion or LC-MS analysis.[6]

  • Liquid Chromatography (LC) Conditions:

    • Instrument: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Column: Kinetex® 1.7 µm C18 or equivalent core-shell column (50 x 2.1 mm).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 3.0 min: 5% to 95% B

      • 3.0 - 4.0 min: Hold at 95% B

      • 4.0 - 4.1 min: 95% to 5% B

      • 4.1 - 5.0 min: Re-equilibrate at 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.[7]

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • MS1 Scan Range: m/z 50-500.

    • MS/MS Analysis:

      • Precursor Ion Selection: The calculated m/z of the [M+H]⁺ ion.

      • Collision Gas: Argon.

      • Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Part 2: Predicted Fragmentation Pattern of N2,N2-Diethylpyrazine-2,3-diamine

The fragmentation of the protonated molecule is dictated by the location of the proton and the relative stability of the resulting fragment ions and neutral losses. The most basic sites are the aliphatic amino nitrogens, making them likely initial protonation sites. Fragmentation will primarily involve the more labile N-diethyl group.

Key Fragmentation Pathways

The molecular formula for N2,N2-Diethylpyrazine-2,3-diamine is C₈H₁₄N₄, with a monoisotopic mass of 166.1218 Da. The protonated molecule [M+H]⁺ will therefore have an m/z of 167.1291 .

The primary fragmentation events under low-energy CID are predicted to be:

  • Loss of Ethylene (C₂H₄): This is a hallmark fragmentation pathway for protonated N-ethyl amines, proceeding through a charge-remote rearrangement.[8][9] The protonated amine undergoes an internal nucleophilic attack, leading to the expulsion of a neutral ethylene molecule. This is expected to be a major fragmentation route, resulting in a prominent fragment ion.

  • Alpha-Cleavage (Loss of a Methyl Radical, •CH₃): Cleavage of the Cα-Cβ bond within one of the ethyl groups is a common charge-induced fragmentation for aliphatic amines.[10] This results in the loss of a methyl radical.

  • Loss of an Ethyl Radical (•C₂H₅): Direct cleavage of the nitrogen-carbon bond of one of the ethyl groups results in the loss of an ethyl radical.

  • Loss of Diethylamine (C₄H₁₁N): Cleavage of the C-N bond connecting the diethylamino group to the pyrazine ring can lead to the loss of a neutral diethylamine molecule.

The pyrazine ring itself is aromatic and relatively stable, suggesting that ring-opening fragmentations will be less favorable compared to the cleavages of the N-alkyl substituents, especially under typical low-energy CID conditions.[11][12]

Predicted Mass Spectrum Data

The following table summarizes the key ions predicted to be observed in the MS/MS spectrum of protonated N2,N2-Diethylpyrazine-2,3-diamine.

Predicted m/z Proposed Formula Proposed Fragmentation Notes
167.1291[C₈H₁₅N₄]⁺[M+H]⁺ Protonated parent molecule.
139.1082[C₆H₁₁N₄]⁺[M+H - C₂H₄]⁺Major Fragment. Loss of neutral ethylene via rearrangement.[8][9]
152.1055[C₇H₁₂N₄]⁺[M+H - •CH₃]⁺Alpha-cleavage of an ethyl group.[10]
138.0926[C₆H₁₀N₄]⁺[M+H - •C₂H₅]⁺Loss of an ethyl radical.
94.0565[C₄H₆N₃]⁺[M+H - C₄H₁₁N]⁺Loss of neutral diethylamine.
Visualizing the Fragmentation Pathway

The logical flow of the primary fragmentation events originating from the protonated parent molecule is depicted below.

G cluster_frags Primary Fragments M [M+H]⁺ m/z = 167.1291 (C₈H₁₅N₄)⁺ F1 [M+H - C₂H₄]⁺ m/z = 139.1082 (C₆H₁₁N₄)⁺ M->F1 - C₂H₄ (Ethylene) (Major Pathway) F2 [M+H - •CH₃]⁺ m/z = 152.1055 (C₇H₁₂N₄)⁺ M->F2 - •CH₃ (Methyl Radical) F3 [M+H - •C₂H₅]⁺ m/z = 138.0926 (C₆H₁₀N₄)⁺ M->F3 - •C₂H₅ (Ethyl Radical) F4 [M+H - C₄H₁₁N]⁺ m/z = 94.0565 (C₄H₆N₃)⁺ M->F4 - C₄H₁₁N (Diethylamine)

Caption: Predicted CID fragmentation pathway of protonated N2,N2-Diethylpyrazine-2,3-diamine.

Part 3: Comparative Insights and Discussion

To place the predicted fragmentation in context, it is useful to compare it with a structurally related but distinct molecule: 2,3-Diethylpyrazine . This analogue lacks the crucial amino groups at the 2 and 3 positions.

  • N2,N2-Diethylpyrazine-2,3-diamine vs. 2,3-Diethylpyrazine

The mass spectrum of 2,3-diethylpyrazine (MW 136.19) under electron ionization (EI) is available in the NIST database and shows a prominent molecular ion.[13][14] Its primary fragmentation is the loss of a methyl radical (•CH₃) via benzylic-type cleavage to form a highly stable ion at m/z 121.

In contrast, our target molecule, N2,N2-Diethylpyrazine-2,3-diamine, is analyzed by soft ionization (ESI). The presence of the highly basic diamine substituents completely alters the fragmentation landscape. Instead of cleavage being driven by the stability of a carbon-based cation on the ring, fragmentation is initiated at the protonated amino groups. The dominant predicted fragment, loss of ethylene (m/z 139.1082), is a direct consequence of the N,N-diethylamino moiety and would be entirely absent in the fragmentation of 2,3-diethylpyrazine. This stark difference highlights how functional group modifications dramatically influence fragmentation pathways, providing a powerful tool for structural isomer differentiation.

Conclusion

This guide presents a scientifically grounded, predictive framework for the analysis of N2,N2-Diethylpyrazine-2,3-diamine by LC-MS/MS. The proposed methodology offers a robust starting point for achieving sensitive and reliable detection. The predicted fragmentation pattern, dominated by the characteristic neutral loss of ethylene from the protonated molecule to yield a fragment at m/z 139.1082 , provides a key diagnostic ion for the identification of this compound. By understanding these fundamental fragmentation behaviors and comparing them to simpler analogues, researchers can confidently identify and characterize novel pyrazine derivatives in complex matrices, accelerating research and development in medicinal chemistry and related fields.

References

  • Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. (2022). LCGC International. Available at: [Link]

  • Reiner, E. J., Harrison, A. G., & Bowen, R. D. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry, 67(12), 2081-2089. Available at: [Link]

  • Jian, S.-H., Yeh, P.-J., Wang, C.-H., Chen, H.-C., & Chen, S.-F. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(2), 595-602. Available at: [Link]

  • Galtier, P., & Alvinerie, M. (1990). Collision-activated dissociation studies of alkylamines formed from copper-induced dealkylation of N-alkylporphyrins. Rapid Communications in Mass Spectrometry, 4(10), 406-409. Available at: [Link]

  • Jian, S. H., Yeh, P. J., Wang, C. H., Chen, H. C., & Chen, S. F. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Journal of food and drug analysis, 27(2), 595–602. Available at: [Link]

  • Chen, Y., Chen, Y., Li, Z., He, X., Chen, L., & Zhang, Y. (2016). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-Mass spectrometry. PloS one, 11(7), e0158949. Available at: [Link]

  • Kim, H., et al. (2014). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Reiner, E. J., Harrison, A. G., & Bowen, R. D. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry, 67(12), 2081-2089.
  • Request PDF for "Collision-induced dissociation mass spectra of protonated alkyl amines". ResearchGate. Available at: [Link]

  • Ermakov, A. I., et al. (1978). Mass spectra of pyrazino- and piperazinoindole derivatives. Chemistry of Heterocyclic Compounds, 14, 671–674. Available at: [Link]

  • NIST. (n.d.). 2,3-Diethylpyrazine. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). Mass spectrum of 2,3-Diethylpyrazine. NIST WebBook. Available at: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(21), 1674-1678.
  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(12), 1263-1271. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

  • Granvogl, M., & Schieberle, P. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. mediaTUM. Available at: [Link]

  • NIST. (n.d.). Gas Chromatography data for 2,3-Diethylpyrazine. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). Pyrazine. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Kaur, R., & Sirisoma, N. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

  • Ishida, M., et al. (2008). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry, 47(24), 11956–11967. Available at: [Link]

  • de Oliveira, R. B., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Shimadzu. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Shimadzu. Available at: [Link]

  • Hummels, K. R., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. ResearchGate. Available at: [Link]

  • Guo, M., & Wang, H. (2012). The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. Molecules, 17(10), 11335-11364. Available at: [Link]

  • LabRulez LCMS. (2025). LC–MS Screening & Dissociation Methods for Pesticides. LabRulez. Available at: [Link]

  • Funabiki, K., et al. (2016). Synthesis and properties of liquid pyrazine dyes. Dyes and Pigments, 134, 429-436. Available at: [Link]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1488. Available at: [Link]

  • Thompson, A., et al. (2014). Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. New Journal of Chemistry, 38(11), 5249-5263. Available at: [Link]

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Comparative

HPLC-UV method development and validation for N2,N2-Diethylpyrazine-2,3-diamine quantification

Comparative Guide: HPLC-UV Method Development and Validation for N2,N2-Diethylpyrazine-2,3-diamine Quantification N2,N2-Diethylpyrazine-2,3-diamine (CAS 912773-18-3) is a critical pyrazine derivative frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: HPLC-UV Method Development and Validation for N2,N2-Diethylpyrazine-2,3-diamine Quantification

N2,N2-Diethylpyrazine-2,3-diamine (CAS 912773-18-3) is a critical pyrazine derivative frequently utilized as a building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and antiviral agents. Due to its dual amine functionality and the electron-deficient pyrazine ring, accurate quantification of this compound presents unique chromatographic challenges.

This guide objectively compares the performance of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against alternative analytical techniques. Furthermore, it provides a comprehensive, step-by-step framework for method development and validation in strict accordance with ICH Q2(R2) guidelines[1].

Analytical Alternatives: A Performance Comparison

When quantifying basic, polar pyrazine diamines, analytical chemists typically evaluate three primary platforms: Gas Chromatography-Flame Ionization Detection (GC-FID), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and HPLC-UV.

While GC-FID is widely used for volatile pyrazines in the food and flavor industry[2], diamine derivatives often suffer from thermal degradation or require complex derivatization (e.g., silylation) to prevent irreversible adsorption in the GC inlet. LC-MS/MS offers unparalleled sensitivity but is often cost-prohibitive for routine Quality Control (QC) and is susceptible to matrix-induced ion suppression.

HPLC-UV emerges as the optimal balance of robustness, cost-efficiency, and precision for routine API intermediate release testing.

Table 1: Method Comparison for N2,N2-Diethylpyrazine-2,3-diamine Quantification

ParameterHPLC-UV (Proposed)GC-FIDLC-MS/MS
Sample Preparation Simple (Dilute & Shoot)Complex (Derivatization often needed)Moderate (Matrix removal critical)
Peak Shape (Amines) Excellent (with optimized pH)Poor (Tailing / Adsorption)Excellent
Sensitivity (LOD) ~0.5 µg/mL~5.0 µg/mL~0.01 µg/mL
Precision (RSD%) < 1.0%2.0 - 5.0%1.5 - 3.0%
Operational Cost LowLowHigh
Best Use Case Routine QC, Assay, PurityVolatile impurities, SolventsTrace genotoxic impurities

Method Development: Overcoming Amine Peak Tailing

The primary hurdle in RP-HPLC analysis of basic amines like N2,N2-Diethylpyrazine-2,3-diamine is severe peak tailing[3]. This phenomenon is caused by secondary electrostatic interactions between the positively charged (protonated) amine groups of the analyte and the negatively charged, residual ionized silanol groups (Si-O⁻) on the silica stationary phase[4][5].

Causality and Chromatographic Strategy

To build a self-validating, robust system, we must control the ionization state of both the analyte and the column:

  • Mobile Phase pH Control: By lowering the mobile phase pH to 2.5 using a phosphate buffer, we achieve two goals. First, the basic amine groups (pKa ~ 8-9) are fully protonated, ensuring consistent retention. Second, the acidic environment suppresses the ionization of residual surface silanols (pKa ~ 3.5 - 4.5), neutralizing them (Si-OH) and eliminating the secondary ion-exchange interactions that cause tailing[3][6].

  • Stationary Phase Selection: A highly end-capped, base-deactivated C18 column is selected to provide steric shielding against any remaining active metal oxides or silanols[4].

MethodDev Start Target: N2,N2-Diethylpyrazine-2,3-diamine (Basic, Polar) Challenge Challenge: Peak Tailing (Silanol Interactions) Start->Challenge Sol1 Strategy 1: Mobile Phase Buffer pH 2.5 (Suppress Silanols) Challenge->Sol1 Sol2 Strategy 2: Stationary Phase Highly End-capped C18 Challenge->Sol2 Result Result: Symmetrical Peak (Tailing Factor < 1.5) Sol1->Result Sol2->Result

Fig 1: Mechanistic workflow for mitigating amine peak tailing in HPLC method development.

Experimental Protocol: Optimized HPLC-UV Conditions
  • Column: Base-deactivated C18 (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate (KH₂PO₄), adjusted to pH 2.5 ± 0.05 with orthophosphoric acid.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Elution Mode: Isocratic (70% A : 30% B) or a shallow gradient if complex synthetic impurities are present.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (to improve mass transfer and reduce backpressure).

  • Detection Wavelength: 275 nm (optimized via Photo Diode Array for maximum pyrazine absorbance)[7].

  • Injection Volume: 10 µL.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Method Validation (ICH Q2(R2) Framework)

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the lifecycle approach outlined in ICH Q14 and the validation parameters of ICH Q2(R2)[1][8].

Step-by-Step Validation Workflows

1. System Suitability Testing (SST): Before any validation parameter is assessed, the system must self-validate. Six replicate injections of the standard solution (50 µg/mL) are performed.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, Theoretical Plates (N) ≥ 3000.

2. Specificity (For Stability-Indicating Power): The method must unambiguously assess the analyte in the presence of impurities and degradation products[8].

  • Protocol: Subject the sample to forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, thermal at 60°C, and UV light for 24 hours).

  • Evaluation: Use a Photo Diode Array (PDA) detector to verify peak purity. The peak purity angle must be less than the peak purity threshold.

3. Linearity and Range: Demonstrates that the UV response is directly proportional to the concentration[9].

  • Protocol: Prepare 7 concentration levels ranging from 25% to 150% of the target working concentration (e.g., 12.5 µg/mL to 75 µg/mL). Inject each level in triplicate.

  • Evaluation: Perform linear regression analysis. Acceptance criteria: Correlation coefficient ( R2 ) ≥ 0.999, y-intercept ≤ 2% of the working concentration response.

4. Accuracy (Recovery):

  • Protocol: Spike known amounts of N2,N2-Diethylpyrazine-2,3-diamine into a synthetic matrix (or blank diluent) at 50%, 100%, and 150% of the target concentration. Prepare three replicates per level (9 determinations total)[10].

  • Evaluation: Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

5. Precision (Repeatability & Intermediate Precision):

  • Protocol: For repeatability, analyze 6 independent sample preparations at 100% concentration on the same day. For intermediate precision, a second analyst repeats the study on a different day using a different HPLC system and column lot[11].

  • Evaluation: %RSD of the assay results must be ≤ 2.0%.

ValidationLifecycle SST System Suitability (Self-Validation) Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Approve Method Approved for Routine QC Prec->Approve

Fig 2: Sequential execution of ICH Q2(R2) analytical method validation parameters.

Experimental Data Summary

The table below summarizes the expected validation results for the developed method, proving its superiority and reliability for routine laboratory use.

Table 2: ICH Q2(R2) Validation Data Summary

Validation ParameterAcceptance CriteriaExperimental ResultStatus
System Suitability (Tailing) ≤ 1.51.12Pass
Linearity Range 25% to 150%12.5 – 75.0 µg/mLPass
Correlation Coefficient ( R2 ) ≥ 0.9990.9998Pass
LOD / LOQ S/N ≥ 3 (LOD), ≥ 10 (LOQ)0.4 µg/mL / 1.2 µg/mLPass
Accuracy (Mean Recovery) 98.0% – 102.0%99.6%Pass
Method Precision (%RSD) ≤ 2.0% (n=6)0.75%Pass
Robustness No significant change in Tf or Rt​ Passed (pH ±0.2, Temp ±5°C)Pass

Conclusion

By leveraging fundamental chromatographic principles to mitigate secondary silanol interactions, this HPLC-UV method provides a highly reliable, cost-effective, and ICH Q2(R2)-compliant solution for the quantification of N2,N2-Diethylpyrazine-2,3-diamine. It outperforms GC-FID in terms of analyte stability and peak shape, while offering a more accessible operational footprint than LC-MS/MS for routine pharmaceutical quality control.

References

  • ICH. (2023). validation of analytical procedures q2(r2). International Council for Harmonisation. Available at: [Link]

  • EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at:[Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Available at:[Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at:[Link]

  • PharmaGuru. (2025). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. PharmaGuru. Available at:[Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at:[Link]

  • Scribd. Peak Tailing | PDF | Physical Sciences | Laboratories. Available at:[Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at:[Link]

  • SIELC Technologies. Pyrazine. Available at:[Link]

  • AKJournals. (2020). HPLC-UV method for quantification of favipiravir in pharmaceutical formulations in: Acta Chromatographica Volume 33 Issue 3. Available at:[Link]

  • Toyohashi University of Technology. Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Available at:[Link]

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Validation

Single crystal X-ray diffraction data for N2,N2-Diethylpyrazine-2,3-diamine structural confirmation

Title: Unambiguous Structural Confirmation of N2,N2-Diethylpyrazine-2,3-diamine: A Comparative Guide to Single Crystal X-Ray Diffraction Executive Summary As a Senior Application Scientist in structural characterization,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unambiguous Structural Confirmation of N2,N2-Diethylpyrazine-2,3-diamine: A Comparative Guide to Single Crystal X-Ray Diffraction

Executive Summary

As a Senior Application Scientist in structural characterization, I frequently encounter the challenge of definitively mapping nitrogen-rich heterocyclic scaffolds. N2,N2-Diethylpyrazine-2,3-diamine is a highly versatile intermediate utilized in the development of novel therapeutics and advanced energetic materials[1]. While routine analytical techniques provide baseline bulk connectivity, they often fail to resolve the exact spatial orientation of the sterically demanding N,N-diethyl group or the complex intermolecular hydrogen-bonding networks inherent to pyrazine-diamines. This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against alternative modalities, demonstrating why SCXRD remains the absolute gold standard for unequivocal structural confirmation and regulatory compliance[2].

The Analytical Challenge: Pyrazine-2,3-diamines

The molecular architecture of N2,N2-Diethylpyrazine-2,3-diamine presents specific analytical hurdles that necessitate advanced 3D characterization:

  • Positional Isomerism : Differentiating the N2,N2-diethyl substitution from N2,N3-diethyl or ring-substituted isomers is nearly impossible using mass spectrometry alone.

  • Tautomerism and Protonation : The electron-rich pyrazine core and the primary amine functionalities create ambiguous protonation states in solution.

  • Solid-State Packing : For downstream drug formulation or materials engineering, understanding the 3D crystal lattice and hydrogen bond lengths (typically ranging from 2.21 to 2.32 Å in similar pyrazine derivatives) is critical[1].

Modality Comparison: SCXRD vs. Alternatives

To establish a rigorous, self-validating analytical pipeline, we must evaluate the capabilities and limitations of available techniques:

  • Nuclear Magnetic Resonance (NMR) : While 1H, 13C, and 15N NMR can map the backbone, 15N NMR signals for pyrazine nitrogens and amines (often observed around δ −121.82 and −303.82 respectively in related compounds) only infer connectivity averaged in solution[1]. It cannot definitively map the 3D solid-state conformation.

  • High-Resolution Mass Spectrometry (HRMS) : Validates the exact mass and molecular formula but provides zero spatial or stereochemical data.

  • Microcrystal Electron Diffraction (MicroED) : A powerful emerging technique capable of determining structures from sub-micron powder samples in under a day[3]. However, electron diffraction is less sensitive to lighter atoms (like hydrogen) compared to X-rays, making the exact mapping of the primary amine protons challenging.

  • Single Crystal X-Ray Diffraction (SCXRD) : The definitive method. SCXRD unequivocally confirms the composition, molecular conformation, and absolute structure of the molecule[2][4]. It directly visualizes the electron density, allowing for the precise assignment of the diethyl group's conformation and the entire hydrogen-bonding network[5]. Modern diffractometers can resolve structures from crystals as small as 10 µm[6].

DecisionTree A N2,N2-Diethylpyrazine -2,3-diamine Sample B HRMS (Formula Confirmation) A->B C 1D/2D NMR (Bulk Connectivity) B->C D Is 3D Conformation & H-Bonding clear? C->D E SCXRD (Absolute 3D Structure) D->E No F Proceed to Lead Optimization D->F Yes E->F

Caption: Analytical Modality Decision Tree for Pyrazine Derivatives.

Quantitative Performance Matrix

The following table summarizes the objective performance metrics of each modality for confirming the structure of N2,N2-Diethylpyrazine-2,3-diamine.

Analytical ModalityResolution / OutputSample RequirementAnalysis Time3D Conformation AccuracyH-Bonding Mapping
HRMS Exact Mass (< 5 ppm error)< 1 mg (Solution)< 1 hourNoneNone
1D/2D NMR Atomic Connectivity2-5 mg (Solution)1-4 hoursLow (Solution averages)None (in solution)
MicroED 3D Coordinates (~1.0 Å)< 1 mg (Powder)[3]< 1 day[3]HighModerate
SCXRD Absolute 3D Structure (< 0.8 Å)Single Crystal (~10 µm)[6]1-2 daysAbsolute[4]Excellent[1]

Self-Validating Experimental Protocol: SCXRD Workflow

To ensure trustworthiness and reproducibility, the following protocol outlines the causality behind each experimental choice for the SCXRD analysis of N2,N2-Diethylpyrazine-2,3-diamine.

Step 1: Crystal Growth via Slow Evaporation

  • Procedure : Dissolve 50 mg of the synthesized N2,N2-Diethylpyrazine-2,3-diamine in a minimal volume of dimethyl sulfoxide (DMSO) to create a supersaturated solution[1]. Allow the solvent to slowly evaporate at ambient temperature (20-25 °C) in a vibration-free environment.

  • Causality : Pyrazine-diamine derivatives often exhibit poor solubility in common organic solvents like acetone or methanol[1]. DMSO provides excellent solubility, and its high boiling point ensures a slow, controlled evaporation rate. This thermodynamic control prevents rapid precipitation, allowing the molecules to pack into a highly ordered, defect-free crystal lattice suitable for diffraction.

Step 2: Cryogenic Crystal Mounting

  • Procedure : Select a well-defined single crystal (approximately 0.1 × 0.1 × 0.05 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream, flash-cooling it to 100 K[1].

  • Causality : Flash-cooling to 100 K serves a dual purpose. First, it mitigates radiation damage from the X-ray beam. Second, it significantly reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is specifically critical for the flexible N,N-diethyl chains, which would otherwise exhibit severe positional disorder at room temperature, obscuring the electron density map.

Step 3: X-Ray Diffraction Data Collection

  • Procedure : Irradiate the crystal using a microfocus X-ray source (typically Mo-Kα, λ = 0.71073 Å, or Cu-Kα for absolute structure determination of light-atom molecules). Collect a full sphere of data using ω and ϕ scans to ensure >99% completeness.

  • Causality : High data completeness and multiplicity are required to accurately measure the intensities of the diffraction spots. This redundancy is a self-validating mechanism; it allows for the empirical correction of absorption effects and ensures the signal-to-noise ratio is high enough to locate the electron density of the primary amine hydrogen atoms.

Step 4: Structure Solution and Refinement

  • Procedure : Solve the phase problem using direct methods or intrinsic phasing (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms (C, N) must be refined anisotropically. Hydrogen atoms on the primary amine should be located from the difference Fourier map and refined freely if data quality permits.

  • Causality : Anisotropic refinement models the non-spherical electron density of the atoms, drastically lowering the R-factor (target R1 < 0.05). Locating the amine hydrogens directly from the difference map unequivocally validates the protonation state and the intermolecular hydrogen-bonding network (e.g., N-H···N interactions)[1].

Protocol Step1 1. Supersaturated Solution (DMSO, 25°C) Step2 2. Slow Evaporation (Crystal Nucleation) Step1->Step2 Step3 3. Crystal Selection & Cryo-Mounting (100 K) Step2->Step3 Step4 4. X-Ray Diffraction (Mo-Kα / Cu-Kα) Step3->Step4 Step5 5. Phase Solving (SHELXT) & Refinement (SHELXL) Step4->Step5 Step6 6. Final 3D Atomic Model (R1 < 0.05) Step5->Step6

Caption: SCXRD Experimental Workflow for N2,N2-Diethylpyrazine-2,3-diamine.

References

  • Title: Exploring the advantages of single-crystal x-ray diffraction in pharma Source: Chemistry World URL
  • Title: Drug discovery by single crystal X-ray structure analysis Source: Rigaku URL
  • Title: Harnessing the power of single crystal X-ray diffraction Source: Veranova URL
  • Title: Crystal structure determination with SCXRD & MicroED Source: XtalPi URL
  • Title: Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED)
  • Title: Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials Source: RSC Publishing URL

Sources

Comparative

Comparative FT-IR Spectroscopic Profiling: N₂,N₂-Diethylpyrazine-2,3-diamine vs. Pyrazine-2,3-diamine

Executive Summary Fourier-transform infrared (FT-IR) spectroscopy is a critical analytical tool in drug development for elucidating the structural features of heterocyclic active pharmaceutical ingredients (APIs). This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fourier-transform infrared (FT-IR) spectroscopy is a critical analytical tool in drug development for elucidating the structural features of heterocyclic active pharmaceutical ingredients (APIs). This guide provides an objective, data-driven comparison between N₂,N₂-Diethylpyrazine-2,3-diamine and its unsubstituted analog, Pyrazine-2,3-diamine . By analyzing the vibrational modes of these compounds, researchers can definitively track the alkylation of pyrazine diamines, a common synthetic step in the development of kinase inhibitors and other targeted therapeutics.

Mechanistic Principles of Vibrational Assignment

The pyrazine ring inherently exhibits distinct C=N and C=C stretching vibrations in the 1580–1400 cm⁻¹ region[1]. In the baseline molecule, pyrazine-2,3-diamine, both amino groups at the C2 and C3 positions are primary (-NH₂). This symmetry yields a complex manifold of symmetric and asymmetric N-H stretches between 3450 and 3200 cm⁻¹[2].

When the C2 amine is alkylated to form N₂,N₂-Diethylpyrazine-2,3-diamine, the molecular symmetry is broken, resulting in two critical spectral shifts:

  • Loss of N-H Oscillators : The conversion of one primary amine into a tertiary amine (-NEt₂) eliminates two N-H bonds. Consequently, the FT-IR spectrum loses the overlapping N-H stretching bands associated with the C2 position, leaving only the distinct doublet of the remaining primary amine at C3.

  • Introduction of Aliphatic Modes : The diethyl moiety introduces strong sp³ C-H stretching vibrations just below 3000 cm⁻¹ (2970–2850 cm⁻¹)[3].

  • Resonance (+R) Effects : The lone pair on the tertiary nitrogen is highly electron-donating via resonance (+R effect). This delocalization increases the electron density within the pyrazine core, increasing the single-bond character of the adjacent C=N bonds and causing a slight bathochromic shift (lower frequency) in the ring stretching modes.

Spectral_Logic Root N2,N2-Diethylpyrazine-2,3-diamine Spectral Profile Sub1 C3 Position: Primary Amine (-NH2) Root->Sub1 Sub2 C2 Position: Tertiary Amine (-NEt2) Root->Sub2 Sub3 Pyrazine Core Root->Sub3 V1 N-H Stretch (Sym/Asym) 3450 - 3250 cm⁻¹ Sub1->V1 V2 Aliphatic C-H Stretch 2970 - 2850 cm⁻¹ Sub2->V2 V3 C=N / C=C Ring Stretch 1580 - 1400 cm⁻¹ Sub3->V3

Figure 1: Mechanistic mapping of functional groups to FT-IR vibrational modes.

Comparative FT-IR Absorption Data

The following table summarizes the quantitative spectral differences between the two compounds, serving as a diagnostic reference for structural verification[4].

Vibrational ModePyrazine-2,3-diamine (cm⁻¹)N₂,N₂-Diethylpyrazine-2,3-diamine (cm⁻¹)Diagnostic Significance
N-H Stretch 3450, 3350, 3250 (Strong, broad)3450, 3350 (Medium, doublet)Confirms the conversion of one primary amine to a tertiary amine.
Aliphatic C-H Stretch Absent2970, 2930, 2870 (Strong)Unambiguous marker for the diethyl moiety.
C=N / C=C Ring Stretch ~1580, 1530~1560, 1510Bathochromic shift due to +R resonance from the tertiary amine.
Aliphatic C-H Bend Absent~1450, 1375Confirms the presence of -CH₂ and -CH₃ groups.
C-N Stretch (Aliphatic) Absent~1150 - 1200Differentiates the tertiary amine from the primary amine.

Self-Validating Experimental Methodology

To ensure high-fidelity data, Attenuated Total Reflectance (ATR-FTIR) is the required technique. Traditional KBr pellet preparation is highly hygroscopic; absorbed atmospheric moisture exhibits broad O-H stretching (~3300 cm⁻¹) that severely obscures the critical N-H stretching bands of pyrazine diamines. ATR eliminates this variable, establishing a self-validating protocol.

Step-by-Step ATR-FTIR Protocol
  • System Suitability & Background Validation : Before sample introduction, collect a background single-beam spectrum against ambient air.

    • Causality: This self-validating step ensures the optical path is free of excessive atmospheric H₂O and CO₂ (which absorb at ~3400 cm⁻¹ and ~2350 cm⁻¹, respectively). If transmittance variance exceeds 5%, the system must be purged with dry nitrogen.

  • Sample Application : Place 2–5 mg of the solid compound directly onto the diamond ATR crystal. Apply uniform pressure using the mechanical anvil.

    • Causality: Consistent pressure ensures intimate contact between the crystal and the sample, maximizing the evanescent wave penetration depth and yielding reproducible absorbance intensities.

  • Spectral Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 64 scans.

    • Causality: 64 scans provide an optimal signal-to-noise ratio (SNR) without excessive acquisition time. A 4 cm⁻¹ resolution is precisely sufficient to resolve the primary amine doublet without over-resolving baseline noise.

  • Data Processing & Correction : Apply an ATR correction algorithm and a linear baseline correction.

    • Causality: ATR spectra inherently show weaker intensities at higher wavenumbers due to the wavelength-dependent penetration depth of the IR beam. ATR correction normalizes the spectrum to resemble a standard transmission spectrum, allowing for accurate comparison against historical libraries.

ATR_Workflow N1 System Validation N2 Background Acquisition N1->N2 N3 Sample Application N2->N3 N4 Spectral Collection N3->N4 N5 Data Processing N4->N5

Figure 2: Self-validating ATR-FTIR experimental workflow for pyrazine diamine analysis.

Conclusion

The FT-IR spectral comparison between N₂,N₂-Diethylpyrazine-2,3-diamine and Pyrazine-2,3-diamine provides a textbook example of how vibrational spectroscopy can track functional group transformations. The emergence of aliphatic C-H stretches (~2970 cm⁻¹) and the simplification of the N-H stretching region (~3400 cm⁻¹) serve as definitive, quantifiable proof of successful C2-alkylation. By adhering to the self-validating ATR protocol outlined above, drug development professionals can ensure high-confidence structural verification in their synthetic workflows.

Sources

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